molecular formula C40H51F4N5O9S B12426057 BMS-986144

BMS-986144

Cat. No.: B12426057
M. Wt: 856.9 g/mol
InChI Key: IJNUZTYJYYUXSD-YTEVSDLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-986144 is a useful research compound. Its molecular formula is C40H51F4N5O9S and its molecular weight is 856.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H51F4N5O9S

Molecular Weight

856.9 g/mol

IUPAC Name

(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate

InChI

InChI=1S/C40H51F4N5O9S/c1-7-23-16-22(2)10-8-9-11-25-20-39(25,35(52)48-59(54,55)38(5)13-14-38)47-32(50)29-18-26(57-33-27-19-28(41)30(56-6)17-24(27)12-15-45-33)21-49(29)34(51)31(23)46-36(53)58-37(3,4)40(42,43)44/h9,11-12,15,17,19,22-23,25-26,29,31H,7-8,10,13-14,16,18,20-21H2,1-6H3,(H,46,53)(H,47,50)(H,48,52)/b11-9-/t22-,23-,25-,26-,29+,31+,39-/m1/s1/i6D3

InChI Key

IJNUZTYJYYUXSD-YTEVSDLFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CC[C@H](C[C@H]([C@@H](C(=O)N4C3)NC(=O)OC(C)(C)C(F)(F)F)CC)C)C(=O)NS(=O)(=O)C6(CC6)C)F

Canonical SMILES

CCC1CC(CCC=CC2CC2(NC(=O)C3CC(CN3C(=O)C1NC(=O)OC(C)(C)C(F)(F)F)OC4=NC=CC5=CC(=C(C=C54)F)OC)C(=O)NS(=O)(=O)C6(CC6)C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-986144 in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986144 is a third-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory potency against various HCV genotypes and resistant variants. Detailed experimental protocols for the key assays used to characterize this inhibitor are provided, along with visual representations of the HCV replication pathway and experimental workflows to facilitate a deeper understanding of its antiviral activity.

Introduction to HCV and the NS3/4A Protease Target

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature viral proteins essential for replication and assembly. The HCV NS3/4A protease is a serine protease responsible for cleaving the viral polyprotein at four specific sites, making it an essential enzyme for the viral life cycle and a prime target for antiviral therapy.[1][2] this compound is a potent, orally bioavailable NS3/4A protease inhibitor designed to have broad activity across different HCV genotypes.[1]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the HCV NS3/4A protease. By binding to the active site of the enzyme, it blocks the cleavage of the HCV polyprotein, thereby preventing the formation of functional viral proteins necessary for replication. This disruption of the viral life cycle leads to a potent antiviral effect. The chemical structure of this compound is based on a P1-P3 macrocyclic tripeptide motif.[1]

Below is a signaling pathway diagram illustrating the HCV replication cycle and the point of intervention by this compound.

HCV Replication Cycle and Inhibition by this compound HCV Virion HCV Virion Entry into Hepatocyte Entry into Hepatocyte HCV Virion->Entry into Hepatocyte Uncoating Uncoating Entry into Hepatocyte->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Translation Translation Viral RNA->Translation HCV Polyprotein HCV Polyprotein Translation->HCV Polyprotein Polyprotein Cleavage Polyprotein Cleavage HCV Polyprotein->Polyprotein Cleavage Viral Replication Complex Viral Replication Complex Polyprotein Cleavage->Viral Replication Complex Mature Viral Proteins NS3/4A Protease NS3/4A Protease NS3/4A Protease->Polyprotein Cleavage This compound This compound This compound->NS3/4A Protease Inhibits RNA Replication RNA Replication Viral Replication Complex->RNA Replication New Viral RNA New Viral RNA RNA Replication->New Viral RNA Assembly Assembly New Viral RNA->Assembly New HCV Virion New HCV Virion Assembly->New HCV Virion Release Release New HCV Virion->Release

Figure 1: HCV Replication and this compound Inhibition

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been evaluated against a panel of HCV genotypes and clinically relevant resistant variants using both enzymatic and cell-based assays.

Enzymatic Inhibition (Ki values)

While specific Ki values for this compound were not found in the public domain, the primary literature indicates its potent inhibitory activity against the NS3/4A protease. For reference, other third-generation NS3/4A protease inhibitors like glecaprevir have demonstrated Ki values in the low nanomolar to sub-nanomolar range against various genotypes.

Cell-Based Antiviral Activity (EC50 values)

The half-maximal effective concentration (EC50) of this compound was determined using HCV replicon assays in Huh-7 cells. The replicon system allows for the study of viral RNA replication in a cell culture model.

HCV Genotype / VariantEC50 (nM)
Genotype 1a2.3[3]
Genotype 1b0.7[3]
Genotype 2a1.0[3]
Genotype 3a12[3]
Genotype 1a (R155K)8.0[3]
Genotype 1b (D168V)5.8[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

HCV NS3/4A Protease Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified NS3/4A protease. A common method is a Fluorescence Resonance Energy Transfer (FRET) based assay.

Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Purified recombinant HCV NS3/4A protease (for various genotypes)

  • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.

  • This compound (or other test compounds) serially diluted in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 50 µL of assay buffer containing the NS3/4A protease to each well.

  • Add 0.5 µL of the serially diluted this compound or DMSO (as a control) to the wells.

  • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the FRET substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 500 nm) every minute for 30 minutes at 30°C.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

NS3/4A Protease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Prepare serial dilutions of this compound Add Inhibitor Add this compound dilutions or DMSO Serial Dilutions->Add Inhibitor Enzyme Preparation Prepare NS3/4A protease in assay buffer Add Enzyme Add protease solution to 384-well plate Enzyme Preparation->Add Enzyme Add Enzyme->Add Inhibitor Pre-incubation Incubate for 10 min at 30°C Add Inhibitor->Pre-incubation Add Substrate Add FRET substrate to initiate reaction Pre-incubation->Add Substrate Measure Fluorescence Measure fluorescence kinetics Add Substrate->Measure Fluorescence Calculate Rates Calculate initial reaction rates Measure Fluorescence->Calculate Rates Determine IC50 Determine IC50 value by non-linear regression Calculate Rates->Determine IC50

Figure 2: NS3/4A Protease Inhibition Assay Workflow
HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human liver cells.

Principle: Huh-7 cells, a human hepatoma cell line, are engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of an inhibitor indicates a reduction in HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

  • This compound (or other test compounds) serially diluted in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the Huh-7 replicon cells in 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (as a control).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • In a parallel plate, perform a cytotoxicity assay (e.g., using CellTiter-Glo) to determine the effect of the compound on cell viability.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Data Acquisition and Analysis Seed Cells Seed Huh-7 replicon cells in 96-well plates Incubate_24h Incubate for 24 hours Seed Cells->Incubate_24h Treat Cells Add compound dilutions to cells Incubate_24h->Treat Cells Prepare Dilutions Prepare serial dilutions of this compound Prepare Dilutions->Treat Cells Incubate_72h Incubate for 72 hours Treat Cells->Incubate_72h Lyse Cells Lyse cells Incubate_72h->Lyse Cells Cytotoxicity Assay Perform cytotoxicity assay in parallel Incubate_72h->Cytotoxicity Assay Measure Luciferase Measure luciferase activity Lyse Cells->Measure Luciferase Calculate EC50 Calculate EC50 value Measure Luciferase->Calculate EC50

Figure 3: HCV Replicon Assay Workflow

Conclusion

This compound is a potent, pan-genotypic inhibitor of the HCV NS3/4A protease. Its mechanism of action involves the direct inhibition of the protease's enzymatic activity, leading to a halt in the HCV replication cycle. The quantitative data from both enzymatic and cell-based assays demonstrate its effectiveness against a broad range of HCV genotypes and key resistant variants, highlighting its potential as a valuable component of combination therapies for the treatment of chronic hepatitis C. The detailed experimental protocols provided herein serve as a guide for researchers in the field of antiviral drug discovery and development.

References

The Discovery and Development of BMS-986144: A Pan-Genotype HCV NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development history of BMS-986144, a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The document details its mechanism of action, key structural features, and preclinical data, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Introduction: Addressing an Unmet Need

Chronic Hepatitis C virus (HCV) infection is a significant global health issue, leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The HCV NS3/4A serine protease is a critical enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature nonstructural proteins essential for viral replication.[1] This makes it a prime target for antiviral therapies.[1]

This compound emerged from a discovery program at Bristol Myers Squibb aimed at identifying a successor to asunaprevir, a previously developed NS3 protease inhibitor.[2] The primary goal was to develop a compound with a similar or improved antiviral profile but with a superior preclinical toxicology profile.[2] This led to the exploration of novel P1-P3 macrocyclic tripeptide motifs, ultimately resulting in the identification of this compound.[3][4][5]

Mechanism of Action: Targeting Viral Replication

This compound functions as a potent, third-generation, pan-genotype inhibitor of the HCV NS3/4A protease.[1][6][7] By binding to the active site of the protease, it blocks the post-translational processing of the viral polyprotein, thereby halting the production of functional viral enzymes and structural proteins necessary for replication.[1]

hcv_polyprotein_processing cluster_polyprotein HCV Polyprotein cluster_protease Viral Protease cluster_products Mature Viral Proteins P Polyprotein NS3_4A NS3/4A Protease P->NS3_4A Cleavage by NS4A NS4A NS3_4A->NS4A Processes NS4B NS4B NS3_4A->NS4B NS5A NS5A NS3_4A->NS5A NS5B NS5B NS3_4A->NS5B BMS986144 This compound BMS986144->NS3_4A Inhibits

Figure 1: Mechanism of action of this compound.

Lead Optimization and Structural Biology

The development of this compound involved a meticulous lead optimization campaign focused on enhancing potency, metabolic stability, and pharmacokinetic properties while minimizing off-target effects.[3][4][5] Key structural modifications included:

  • P1-P3 Macrocyclic Tripeptide Motif: This core structure provided a rigid scaffold for optimal binding to the NS3/4A protease active site.[3][4][5]

  • All-Carbon Tether: Functionalization of the all-carbon tether linking the P1-P3 subsites with alkyl substituents was crucial for modulating both potency and ADME (absorption, distribution, metabolism, and excretion) properties.[4][5]

  • CF3Boc-Capped P3 Amino Moiety: The trifluorobutyryl (CF3Boc) group at the P3 position was found to be essential for improving metabolic stability.[3][4][5]

  • Methylated P1' Cyclopropyl Ring: The addition of a methyl group at the C1 position of the P1' cyclopropyl ring led to enhanced plasma trough concentrations in preclinical animal models.[3][4][5]

  • Substituted P2 Isoquinoline Heterocycle:* A C7-fluoro and C6-deuterated methoxy (C6-CD3O) substitution pattern on the P2* isoquinoline moiety was critical for achieving the desired potency, pharmacokinetic, and toxicological profiles.[3][4][5] The C6-CD3O modification specifically redirected metabolism away from a problematic pathway, thereby avoiding time-dependent inhibition of cytochrome P450 (CYP) enzymes.[3][4][5]

discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Lead_ID Lead Identification (P1-P3 Macrocycle) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR ADME_Screening In Vitro ADME Screening SAR->ADME_Screening In_Vivo_PK In Vivo Pharmacokinetics (Rodent Models) ADME_Screening->In_Vivo_PK Tox Toxicology Studies In_Vivo_PK->Tox Candidate Candidate Selection: This compound Tox->Candidate

Figure 2: Discovery and preclinical development workflow for this compound.

Preclinical Data

This compound demonstrated potent and pan-genotypic activity in preclinical studies. The following tables summarize the key quantitative data.

In Vitro Efficacy and Cytotoxicity

This compound was evaluated for its ability to inhibit HCV replicon activity across various genotypes and its potential for cytotoxicity in cell-based assays.

ParameterValue
EC50 vs. HCV Genotype-1a 2.3 nM
EC50 vs. HCV Genotype-1b 0.7 nM
EC50 vs. HCV Genotype-2a 1.0 nM
EC50 vs. HCV Genotype-3a 12 nM
EC50 vs. Resistant Mutant 1a R155X 8.0 nM
EC50 vs. Resistant Mutant 1b D168V 5.8 nM
CC50 in Huh7 cells 25 µM
CC50 in MT2 cells 34 µM
Off-target Activity No significant activity at 10 µM

Table 1: In vitro efficacy and cytotoxicity of this compound.[1][6]

Experimental Protocols

HCV Replicon Assay:

  • Cell Lines: Huh7 cells containing subgenomic HCV replicons of different genotypes.

  • Method: Cells were incubated with serial dilutions of this compound for a specified period. Replicon RNA levels were quantified using a luciferase reporter system or quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay:

  • Cell Lines: Huh7 and MT2 cells.

  • Method: Cells were incubated with serial dilutions of this compound for a specified period. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: CC50 values were determined from the dose-response curves.

Development Status

The available scientific literature primarily details the discovery and preclinical evaluation of this compound, culminating in a comprehensive publication in the Journal of Medicinal Chemistry in 2020.[2][3] Based on the public domain information, this compound was a preclinical candidate.[4] There is no readily available information on its progression into human clinical trials.

Conclusion

This compound represents a well-characterized, potent, and pan-genotypic inhibitor of the HCV NS3/4A protease. Its discovery and development were driven by a successful lead optimization strategy that effectively balanced antiviral potency with favorable pharmacokinetic and safety profiles in preclinical models. The detailed understanding of its structure-activity relationships and mechanism of action provides a valuable case study for the development of future antiviral agents.

References

Unveiling the Pan-Genotypic Efficacy of BMS-986144: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2][3] Its development marks a significant advancement in the quest for highly effective and broadly active direct-acting antivirals (DAAs) against HCV. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative antiviral activity, and experimental methodologies that underpin the pan-genotypic efficacy of this compound.

Mechanism of Action: Targeting the Heart of HCV Replication

This compound exerts its antiviral effect by directly inhibiting the serine protease activity of the HCV NS3/4A protein complex. This enzyme is essential for the post-translational processing of the HCV polyprotein, which is a long chain of viral proteins that must be cleaved into individual, functional units for viral replication to proceed. By binding to the active site of the NS3/4A protease, this compound blocks this cleavage, thereby halting the viral life cycle.[4]

The following diagram illustrates the HCV replication cycle and the specific point of intervention by this compound.

HCV_Replication_and_BMS986144_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex Template Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins Cleavage by Host & Viral Proteases NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication_Complex->HCV_RNA RNA Synthesis Structural_Proteins->Virion_Assembly Non_Structural_Proteins Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) Non_Structural_Proteins->Replication_Complex NS3_4A->Non_Structural_Proteins Cleavage New_Virion New HCV Virion (Release) Virion_Assembly->New_Virion BMS_986144 This compound BMS_986144->NS3_4A Inhibition

HCV Replication Cycle and this compound Inhibition.

Pan-Genotypic Activity: Quantitative Analysis

The hallmark of this compound is its potent antiviral activity across all major HCV genotypes. This is a crucial attribute, as it simplifies treatment regimens and overcomes the challenge of genotype-specific therapies. The in vitro efficacy of this compound has been quantified using HCV replicon assays, which measure the ability of the compound to inhibit viral RNA replication in cultured liver cells.

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes and key resistance-associated substitutions (RASs). Lower EC50 values indicate greater potency.

HCV Genotype / MutantEC50 (nM)
Genotype 1a2.3[1]
Genotype 1b0.7[1]
Genotype 2a1.0[1]
Genotype 3a12[1]
Genotype 1a (R155K)8.0[1]
Genotype 1b (D168V)5.8[1]

Resistance Profile

The emergence of drug resistance is a common challenge in antiviral therapy. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can arise in the NS3 protease domain, reducing the binding affinity of the inhibitor. While this compound maintains activity against some common RASs, such as R155K and D168V, it is anticipated that other mutations could confer higher levels of resistance. Based on the resistance profiles of other third-generation NS3/4A protease inhibitors, substitutions at amino acid positions 155, 156, and 168 of the NS3 protein are the most likely to impact the efficacy of this compound.[4][5][6][7] Continuous monitoring and in vitro selection studies are essential to fully characterize its resistance profile.

Experimental Protocols: The HCV Replicon Assay

The determination of the pan-genotypic activity of this compound relies heavily on the HCV replicon assay. This cell-based assay is a cornerstone of HCV drug discovery and development.

Principle

The HCV replicon is a self-replicating subgenomic RNA molecule that contains the non-structural proteins necessary for RNA replication but lacks the structural proteins required for virus particle assembly. These replicons are introduced into a human hepatoma cell line (e.g., Huh-7), where they replicate autonomously. The level of replicon RNA is quantified, often through a reporter gene such as luciferase, and the reduction in reporter signal in the presence of an antiviral compound is used to determine its inhibitory activity.

Detailed Methodology
  • Cell Culture and Plating:

    • Huh-7 cells harboring the HCV replicon of a specific genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.

    • Cells are seeded into 96-well or 384-well plates at a predetermined density and incubated to allow for cell attachment.

  • Compound Preparation and Addition:

    • This compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

    • The compound dilutions are then added to the cell culture plates, ensuring a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%).

    • Control wells containing cells with DMSO only (negative control) and a known potent HCV inhibitor (positive control) are included.

  • Incubation:

    • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • If a luciferase reporter is used, the cell culture medium is removed, and a luciferase assay reagent is added to the cells.

    • The resulting luminescence, which is proportional to the level of HCV replicon RNA, is measured using a luminometer.

  • Data Analysis:

    • The luminescence readings are normalized to the DMSO control.

    • The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.

The following diagram outlines the experimental workflow of the HCV replicon assay.

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells with HCV replicon in multi-well plates Start->Cell_Seeding Compound_Addition Add compound dilutions to cells Cell_Seeding->Compound_Addition Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Reagent Lyse cells and add luciferase assay reagent Incubation->Lysis_and_Reagent Luminescence_Reading Measure luminescence Lysis_and_Reagent->Luminescence_Reading Data_Analysis Normalize data and calculate EC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

HCV Replicon Assay Experimental Workflow.

Clinical Development Status

As of the latest available information, there is no publicly disclosed data on clinical trials specifically for this compound. The compound is likely in the preclinical stages of development.

Conclusion

This compound demonstrates potent and pan-genotypic activity against HCV in preclinical models. Its mechanism of action as a third-generation NS3/4A protease inhibitor, coupled with its efficacy against key resistance-associated substitutions, positions it as a promising candidate for future HCV therapeutic regimens. Further investigation into its resistance profile and progression into clinical development will be critical in fully defining its role in the management of chronic hepatitis C.

References

Structural Basis for the Inhibitory Activity of BMS-986144: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2][3] This document provides a detailed technical overview of the structural and molecular underpinnings of its inhibitory mechanism, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature non-structural proteins, which are essential for the replication of the virus.[2] Beyond its role in viral maturation, the NS3/4A protease also plays a crucial part in the virus's evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins in the immune signaling cascade:

  • TRIF (TIR-domain-containing adapter-inducing interferon-β): Cleavage of TRIF disrupts the Toll-like receptor 3 (TLR3) signaling pathway.

  • MAVS (Mitochondrial Antiviral-Signaling protein): Cleavage of MAVS impairs the RIG-I-like receptor (RLR) signaling pathway.

By disabling these pathways, the virus effectively shuts down the production of type I interferons, a critical component of the antiviral response. This compound inhibits the proteolytic activity of NS3/4A, thereby not only halting viral replication but also potentially restoring the host's innate immune response to the infection.

HCV NS3/4A Signaling Pathway and Inhibition by this compound

HCV NS3/4A Signaling Pathway and Inhibition cluster_0 Host Cell cluster_1 Innate Immune Evasion Viral RNA Viral RNA HCV Polyprotein HCV Polyprotein Viral RNA->HCV Polyprotein translation NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease autocatalysis Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins cleavage TRIF TRIF NS3/4A Protease->TRIF cleaves MAVS MAVS NS3/4A Protease->MAVS cleaves Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->NS3/4A Protease inhibits Type I Interferon Production Type I Interferon Production TRIF->Type I Interferon Production inhibited Type I Interferaron Production Type I Interferaron Production MAVS->Type I Interferaron Production inhibited

Caption: Inhibition of HCV NS3/4A protease by this compound blocks viral polyprotein processing and immune evasion.

Quantitative Data for this compound Inhibitory Activity

The inhibitory potency of this compound has been evaluated against various HCV genotypes and clinically relevant resistant variants using replicon assays. The half-maximal effective concentration (EC50) values are summarized below.

Genotype/VariantEC50 (nM)
Genotype 1a (GT-1a)2.3[1]
Genotype 1b (GT-1b)0.7[1]
Genotype 2a (GT-2a)1.0[1]
Genotype 3a (GT-3a)12[1]
GT-1a R155K Mutant8.0[1]
GT-1b D168V Mutant5.8[1]

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with the HCV NS3/4A protease has been determined and is available in the Protein Data Bank (PDB) under the accession code 7D5L .[4][5] This structural information is pivotal for understanding the molecular interactions that drive the potent inhibitory activity of this compound.

Analysis of the co-crystal structure reveals that this compound binds to the active site of the NS3/4A protease. Key interactions include the trifluoromethyl group of the inhibitor making favorable contacts with residues D168, R123, and V158 in the S4 pocket of the enzyme.[6] These interactions are crucial for the high affinity and pan-genotypic activity of the compound.

Experimental Protocols

HCV Replicon Inhibition Assay

This assay is fundamental for determining the antiviral activity of compounds like this compound in a cell-based system that mimics viral replication.

Objective: To measure the concentration-dependent inhibition of HCV RNA replication by a test compound.

General Protocol:

  • Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded in 96- or 384-well plates.

    • The serially diluted compound is added to the cells. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.

    • The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the inhibitor to manifest.

  • Data Acquisition:

    • For luciferase reporter replicons, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • Cell viability is also assessed concurrently using a suitable assay (e.g., Calcein AM) to determine the cytotoxicity of the compound.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve of the inhibitor to a four-parameter logistic equation. The CC50 (half-maximal cytotoxic concentration) is also determined from the cell viability data.

Workflow for HCV Replicon Assay

HCV Replicon Assay Workflow Start Start Seed Replicon Cells Seed Replicon Cells Start->Seed Replicon Cells Add Compound to Cells Add Compound to Cells Seed Replicon Cells->Add Compound to Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Compound to Cells Incubate (48-72h) Incubate (48-72h) Add Compound to Cells->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Measure Cell Viability Measure Cell Viability Incubate (48-72h)->Measure Cell Viability Data Analysis Data Analysis Measure Luciferase Activity->Data Analysis Measure Cell Viability->Data Analysis Determine EC50 & CC50 Determine EC50 & CC50 Data Analysis->Determine EC50 & CC50

Caption: A streamlined workflow for determining the efficacy of antiviral compounds using an HCV replicon assay.

X-ray Crystallography of NS3/4A Protease in Complex with this compound

Determining the three-dimensional structure of the inhibitor bound to its target is essential for structure-based drug design and for understanding the molecular basis of its activity.

Objective: To obtain a high-resolution crystal structure of the HCV NS3/4A protease in complex with this compound.

General Protocol:

  • Protein Expression and Purification:

    • The gene encoding the HCV NS3/4A protease (e.g., from genotype 1a) is cloned into an expression vector, often with a purification tag (e.g., His-tag).

    • The protein is overexpressed in a suitable host, typically E. coli.

    • The protease is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • The purified NS3/4A protease is incubated with a molar excess of this compound to ensure complex formation.

    • The protein-inhibitor complex is concentrated to an appropriate level for crystallization.

    • Crystallization screening is performed using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion) with a wide range of crystallization screens to identify initial crystallization conditions.

    • The initial hits are optimized by varying parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • The crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The data are processed, and the structure is solved using molecular replacement, using a previously determined structure of the NS3/4A protease as a search model.

    • The model is refined, and the inhibitor is built into the electron density map.

Conclusion

This compound is a potent, pan-genotype inhibitor of the HCV NS3/4A protease. Its mechanism of action is well-characterized, involving the direct inhibition of the enzyme's proteolytic activity, which is essential for both viral replication and immune evasion. The structural basis for its high affinity and broad genotypic coverage is understood through the high-resolution co-crystal structure with the NS3/4A protease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working on the development of novel antiviral therapies for Hepatitis C.

References

BMS-986144: A Technical Overview of a Third-Generation HCV NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a potent, pan-genotypic third-generation inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] This enzyme is crucial for viral replication, making it a prime target for antiviral therapies. Developed by Bristol-Myers Squibb, this compound represents a significant advancement in the ongoing effort to combat chronic HCV infection. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound is a complex macrocyclic peptide mimetic. Its structure incorporates a deuterated methoxy group, a strategic modification to enhance its metabolic stability and pharmacokinetic profile.[2]

Chemical Identifiers

IdentifierValue
IUPAC Name 1,1,1-trifluoro-2-methylpropan-2-yl ((2R,6S,7R,9R,13aS,14aR,16aS,Z)-7-ethyl-2-((7-fluoro-6-(methoxy-d3)isoquinolin-1-yl)oxy)-9-methyl-14a-(((1-methylcyclopropyl)sulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][3][4]diazacyclopentadecin-6-yl)carbamate
CAS Number 1606150-08-6
Molecular Formula C₄₀H₄₈D₃F₄N₅O₉S
Molecular Weight 856.95 g/mol
SMILES O=C(OC(C)(C)C(F)(F)F)N[C@H]1--INVALID-LINK--C--INVALID-LINK--CC/C=C[C@@]2([H])--INVALID-LINK--(C(NS(=O)(C3(C)CC3)=O)=O)NC(--INVALID-LINK--C(OC([2H])([2H])[2H])=C5)C6">C@@([H])N6C1=O)=O
InChI Key IJNUZTYJYYUXSD-YTEVSDLFSA-N

Physicochemical Properties

PropertyValue
Appearance Solid powder
Solubility Glecaprevir (similar compound): <0.1 to 0.3 mg/mL in aqueous solutions across a pH range of 2–7.[3][5] Sparingly soluble in ethanol and soluble in DMSO and DMF.[6]
Melting Point Data not available
Boiling Point Data not available

In Vitro Biological Activity

This compound demonstrates potent inhibitory activity against a wide range of HCV genotypes, including those with common resistance-associated variants.

HCV Genotype/VariantEC₅₀ (nM)
GT-1a2.3[1]
GT-1b0.7[1]
GT-2a1.0[1]
GT-3a12[1]
1a R155X8.0[1]
1b D168V5.8[1]

Preclinical Pharmacokinetics and ADME

While specific quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available, studies have shown that it is well-tolerated with once-daily oral dosing in rodents.[7] The strategic deuteration of the methoxy group was crucial in reducing time-dependent inhibition of cytochrome P450 (CYP) enzymes.[2]

For context, representative oral bioavailability data for other HCV NS3/4A protease inhibitors in rats are provided below.

CompoundOral Bioavailability in Rats (%)
Voxilaprevir 83[8]

Mechanism of Action and Signaling Pathway

The HCV NS3/4A protease is a serine protease essential for the cleavage of the HCV polyprotein into mature viral proteins. This process is a prerequisite for the formation of the viral replication complex. Furthermore, the NS3/4A protease plays a critical role in the evasion of the host's innate immune response. It achieves this by cleaving two key adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll-interleukin 1 receptor domain-containing adaptor-inducing beta interferon (TRIF). The cleavage of MAVS and TRIF disrupts the signaling cascades that lead to the production of type I interferons, which are crucial for establishing an antiviral state in the host cell.

This compound acts as a competitive, reversible inhibitor of the NS3/4A protease, blocking its proteolytic activity. By inhibiting the protease, this compound prevents both the maturation of viral proteins and the viral-mediated suppression of the host's innate immunity.

HCV_NS3_4A_Pathway cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Translation Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_Virus New Virus Particles Replication_Complex->New_Virus Viral_RNA_Sensing Viral RNA Sensing (RIG-I, TLR3) Viral_RNA_Sensing->MAVS Viral_RNA_Sensing->TRIF Signaling_Cascade Signaling Cascade MAVS->Signaling_Cascade TRIF->Signaling_Cascade IRF3_NFkB IRF3/NF-kB Activation Signaling_Cascade->IRF3_NFkB Interferon Type I Interferon Production IRF3_NFkB->Interferon Antiviral_State Antiviral State Interferon->Antiviral_State BMS986144 This compound BMS986144->NS3_4A Inhibition

Figure 1: HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound is typically determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. The replicon contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Methodology:

  • Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the level of HCV replication.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

To assess the potential toxicity of this compound to host cells, a cytotoxicity assay is performed in parallel with the replicon assay.

Methodology:

  • Cell Seeding: Huh-7 cells (or other relevant cell lines like MT-2) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the same serial dilutions of this compound as in the replicon assay.

  • Incubation: The plates are incubated for the same duration as the replicon assay.

  • Viability Assay: A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels) is added to the wells. The signal generated is proportional to the number of viable cells.

  • Data Analysis: The CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve. The therapeutic index (TI) can then be calculated as the ratio of CC₅₀ to EC₅₀.

Drug Discovery and Development Workflow

The discovery and preclinical development of an HCV NS3/4A protease inhibitor like this compound typically follows a structured workflow.

drug_discovery_workflow Target_Identification Target Identification (HCV NS3/4A Protease) Assay_Development Assay Development (Enzymatic & Cell-Based) Target_Identification->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (SAR, ADME, PK) Hit_to_Lead->Lead_Optimization Candidate_Selection Preclinical Candidate Selection (this compound) Lead_Optimization->Candidate_Selection In_Vivo_Studies In Vivo Efficacy & Toxicology (Rodent Models) Candidate_Selection->In_Vivo_Studies IND_Enabling IND-Enabling Studies In_Vivo_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Figure 2: A Generalized Workflow for the Discovery and Preclinical Development of an HCV Protease Inhibitor.

Conclusion

This compound is a highly potent, pan-genotypic third-generation HCV NS3/4A protease inhibitor with a promising preclinical profile. Its sophisticated chemical design, including strategic deuteration, has resulted in enhanced metabolic stability and a favorable pharmacokinetic profile. By effectively inhibiting the dual functions of the HCV NS3/4A protease in both viral polyprotein processing and immune evasion, this compound stands as a testament to the power of structure-based drug design in the development of next-generation antiviral therapeutics. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the treatment of chronic hepatitis C.

References

In Vitro Characterization of BMS-986144: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986144 is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity, cytotoxicity, and mechanism of action. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this potent antiviral compound.

Introduction

Hepatitis C is a global health concern, and the HCV NS3/4A protease is a prime target for antiviral therapies.[2] The NS3/4A protease is a serine protease responsible for processing the HCV polyprotein, a necessary step for the maturation of viral proteins.[2] Furthermore, it plays a crucial role in the evasion of the host's innate immune response. This compound has emerged as a promising therapeutic candidate due to its potent, pan-genotypic activity. This guide summarizes the key in vitro data and methodologies used to characterize this inhibitor.

Quantitative Biological Activity and Cytotoxicity

The in vitro efficacy of this compound was evaluated using HCV replicon assays and its cytotoxicity was assessed in various cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-HCV Replicon Activity of this compound [1]

HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Genotype 1a (R155K)8.0
Genotype 1b (D168V)5.8

Table 2: Cytotoxicity Profile of this compound [2]

Cell LineCC50 (µM)
Huh-725
MT-234

Mechanism of Action: Inhibition of HCV NS3/4A Protease

This compound exerts its antiviral effect by directly inhibiting the HCV NS3/4A protease. This inhibition prevents the cleavage of the HCV polyprotein, thereby halting the viral replication cycle. Additionally, by inhibiting the NS3/4A protease, this compound prevents the cleavage of key host proteins involved in the innate immune response, such as MAVS and TRIF. This restores the cell's ability to produce type I interferons and mount an antiviral response.

cluster_virus HCV Life Cycle cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage MAVS MAVS NS3_4A->MAVS Cleavage & Inactivation TRIF TRIF NS3_4A->TRIF Cleavage & Inactivation Viral_Replication Viral Replication Viral_Proteins->Viral_Replication IRF3 IRF3 Activation MAVS->IRF3 TRIF->IRF3 IFN Type I Interferon Production IRF3->IFN BMS986144 This compound BMS986144->NS3_4A Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the potency of this compound in inhibiting HCV RNA replication within a cellular context.

A Prepare Huh-7 cells harboring HCV subgenomic replicon (with luciferase reporter) B Seed cells in 96-well plates A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Measure luciferase activity D->E F Determine EC50 values E->F

Caption: Workflow for the HCV replicon assay.

Protocol:

  • Cell Line: Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene are used.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the cells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated by fitting the data to a dose-response curve.

NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the inhibitory activity of this compound on the purified HCV NS3/4A protease.

A Prepare reaction buffer containing purified HCV NS3/4A protease B Add serial dilutions of this compound A->B C Incubate at room temperature B->C D Initiate reaction by adding a FRET-based peptide substrate C->D E Monitor fluorescence over time D->E F Calculate inhibition constants (Ki) E->F

Caption: Workflow for the NS3/4A protease inhibition assay.

Protocol:

  • Reagents: Purified recombinant HCV NS3/4A protease and a synthetic peptide substrate with a fluorophore and a quencher (FRET substrate) are used.

  • Reaction Setup: The assay is performed in a buffer containing Tris-HCl, DTT, and a detergent.

  • Inhibitor Addition: this compound is added to the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the FRET substrate.

  • Fluorescence Measurement: Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence, which is monitored in real-time.

  • Data Analysis: The initial reaction velocities are determined, and the inhibition constant (Ki) is calculated using the Morrison equation for tight-binding inhibitors.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to host cells.

A Seed Huh-7 or MT-2 cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Determine CC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Huh-7 or MT-2 cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the efficacy assay (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a spectrophotometer.

  • Data Analysis: The CC50 value, the concentration at which a 50% reduction in cell viability is observed, is calculated.

Conclusion

The in vitro characterization of this compound demonstrates its potent and pan-genotypic inhibition of HCV replication. The compound effectively targets the viral NS3/4A protease with high specificity, leading to the disruption of the viral life cycle and the restoration of the host's innate immune response. The favorable cytotoxicity profile, as indicated by the high CC50 values relative to the EC50 values, suggests a promising therapeutic window for this compound in the treatment of Hepatitis C. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this and similar antiviral agents.

References

In-Depth Technical Guide: Pharmacology and Toxicology Profile of BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986144 is a third-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Developed by Bristol-Myers Squibb, this macrocyclic tripeptide mimetic demonstrates potent antiviral activity against a broad range of HCV genotypes, including those with common resistance-associated substitutions. Its design incorporates strategic structural modifications, such as deuteration, to optimize its pharmacokinetic and toxicological profile, positioning it as a promising candidate for HCV therapy. This guide provides a comprehensive overview of the pharmacology and toxicology of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic properties, and preclinical safety assessment.

Pharmacology

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A serine protease.[1][2][3][4] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital components of the viral replication complex.[4] By binding to the active site of the protease, this compound blocks this crucial processing step, thereby disrupting the viral life cycle and suppressing HCV replication.[4]

The following diagram illustrates the role of NS3/4A protease in the HCV life cycle and the inhibitory action of this compound.

HCV_Lifecycle_Inhibition cluster_host_cell Hepatocyte HCV RNA HCV RNA Polyprotein Polyprotein NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Viral Replication Viral Replication New Virions New Virions This compound This compound This compound->NS3/4A Protease Inhibition

Caption: Inhibition of HCV Polyprotein Processing by this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent, pan-genotypic activity against HCV replicons in cell-based assays. The half-maximal effective concentrations (EC50) against various HCV genotypes and common resistance-associated variants are summarized in the table below.

HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Genotype 1a R155K8.0
Genotype 1b D168V5.8
Data sourced from MedChemExpress.[5]
Experimental Protocols

HCV Replicon Assay:

The antiviral activity of this compound was assessed using HCV replicon cells. A detailed protocol for this type of assay is as follows:

  • Cell Culture: Huh-7 cells harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: The level of HCV replication is determined by quantifying the amount of HCV RNA. This is typically done using a quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) assay.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetics and Metabolism

The discovery of this compound involved significant medicinal chemistry efforts to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[3][6][7] A key structural modification was the introduction of a deuterated methoxy group (C6-CD3O) on the P2 isoquinoline moiety.[6] This modification was crucial in redirecting metabolism away from a pathway that led to time-dependent inhibition of cytochrome P450 (CYP) enzymes, a common issue with earlier prototypes.[6]

The CF3Boc group capping the P3 amino moiety was also found to be essential for metabolic stability.[6] Furthermore, the addition of a methyl group at the C1 position of the P1' cyclopropyl ring enhanced plasma trough levels following oral administration in rats.[6]

The following diagram illustrates the key structural modifications made to improve the pharmacokinetic profile of this compound.

ADME_Optimization cluster_modifications Structural Modifications Precursor_Molecule Initial Lead Compound Deuteration C6-CD3O Substitution Precursor_Molecule->Deuteration Improved Metabolic Stability (Reduced CYP Inhibition) P3_Cap CF3Boc Cap on P3 Precursor_Molecule->P3_Cap Enhanced Metabolic Stability P1_Prime_Mod Methyl Group on P1' Ring Precursor_Molecule->P1_Prime_Mod Increased Plasma Exposure This compound This compound Deuteration->this compound P3_Cap->this compound P1_Prime_Mod->this compound

Caption: Key Structural Modifications in the Development of this compound.

Toxicology

Preclinical data suggests that this compound has a favorable toxicology profile and is well-tolerated in rodents.[8]

In Vitro Cytotoxicity

While specific quantitative data from a broad panel of cell lines is not publicly available, it is noted that the toxicological profile was considered favorable during its development.[6]

In Vivo Toxicology

Detailed in vivo toxicology studies in animal models are a standard part of preclinical development for antiviral drugs. While specific study reports for this compound are not publicly available, the general approach for an HCV protease inhibitor would involve the following:

General In Vivo Toxicology Study Protocol:

  • Animal Models: Typically, studies are conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., beagle dogs or cynomolgus monkeys).

  • Dose Administration: this compound would be administered orally once daily for a specified duration (e.g., 7, 14, or 28 days). Multiple dose groups, including a vehicle control and several escalating dose levels, would be included.

  • Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight. Food and water consumption are also recorded.

  • Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis to assess organ function (e.g., liver, kidney).

  • Toxicokinetics: Blood samples are collected to determine the plasma concentrations of this compound and its major metabolites to understand the relationship between drug exposure and any observed toxicity.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross abnormalities. A comprehensive set of tissues is collected and examined microscopically by a veterinary pathologist to identify any treatment-related changes.

  • Data Analysis: All data are analyzed to determine the no-observed-adverse-effect level (NOAEL) and to characterize the dose-limiting toxicities.

The following workflow diagram outlines a typical preclinical in vivo toxicology study.

InVivo_Tox_Workflow Dose_Ranging Dose Range Finding Study GLP_Tox GLP Toxicology Study (Rodent & Non-Rodent) Dose_Ranging->GLP_Tox Inform Dose Selection Clinical_Observations Daily Clinical Observations GLP_Tox->Clinical_Observations Clinical_Pathology Hematology, Clinical Chemistry, Urinalysis GLP_Tox->Clinical_Pathology Toxicokinetics Plasma Drug Concentration (Toxicokinetics) GLP_Tox->Toxicokinetics Pathology Necropsy & Histopathology GLP_Tox->Pathology Report Final Study Report (NOAEL, Target Organs) Clinical_Observations->Report Clinical_Pathology->Report Toxicokinetics->Report Pathology->Report

Caption: Generalized Workflow for a Preclinical In Vivo Toxicology Study.

Conclusion

This compound is a potent, pan-genotypic HCV NS3/4A protease inhibitor with an optimized pharmacokinetic and toxicological profile. Its mechanism of action, broad antiviral activity, and favorable preclinical safety characteristics make it a significant compound in the field of HCV drug development. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Preclinical Efficacy of BMS-986144: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the pursuit of effective HCV therapeutics. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, detailing its in vitro activity, mechanism of action, and the experimental protocols utilized in its evaluation. All publicly available quantitative data has been summarized for clarity and comparative analysis.

Mechanism of Action

This compound functions as a potent, reversible, and selective inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is a heterodimeric complex crucial for the post-translational processing of the HCV polyprotein, which is translated from the viral RNA genome. By blocking the active site of this enzyme, this compound prevents the cleavage of the polyprotein into mature, functional viral proteins (NS4A, NS4B, NS5A, and NS5B).[1] This disruption of the viral life cycle effectively halts HCV replication. The pangenotypic activity of this compound indicates its efficacy against multiple HCV genotypes.

cluster_virus HCV Life Cycle cluster_drug This compound Action Viral Entry Viral Entry Translation Translation Viral Entry->Translation Polyprotein Polyprotein Translation->Polyprotein Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins NS3/4A Protease Cleavage Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Assembly & Release Assembly & Release Viral Replication->Assembly & Release This compound This compound NS3/4A Protease Cleavage NS3/4A Protease Cleavage This compound->NS3/4A Protease Cleavage Inhibition

Figure 1: Mechanism of action of this compound in inhibiting HCV replication.

Data Presentation

The preclinical efficacy of this compound has been primarily evaluated through in vitro cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays
HCV Genotype/SubtypeEC50 (nM)
Genotype 1a2.3[3]
Genotype 1b0.7[3]
Genotype 2a1.0[3]
Genotype 3a12[3]
Genotype 1a (R155X Variant)8.0[3]
Genotype 1b (D168V Variant)5.8[3]

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV replicon replication in cell culture.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineCC50 (µM)
Huh725[1]
MT234[1]

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of this compound that results in 50% cell death, indicating the compound's selectivity for the viral target over host cells.

Experimental Protocols

While the specific, detailed protocols for the preclinical evaluation of this compound are proprietary, this section outlines the generally accepted methodologies for the key experiments cited.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of HCV inhibitors.

Start Start Huh-7 cells harboring HCV replicons Huh-7 cells harboring HCV replicons Plate cells in 96-well plates Plate cells in 96-well plates Huh-7 cells harboring HCV replicons->Plate cells in 96-well plates Add serial dilutions of this compound Add serial dilutions of this compound Plate cells in 96-well plates->Add serial dilutions of this compound Incubate for 72 hours Incubate for 72 hours Add serial dilutions of this compound->Incubate for 72 hours Lyse cells Lyse cells Incubate for 72 hours->Lyse cells Measure reporter gene activity (e.g., Luciferase) Measure reporter gene activity (e.g., Luciferase) Lyse cells->Measure reporter gene activity (e.g., Luciferase) Calculate EC50 values Calculate EC50 values Measure reporter gene activity (e.g., Luciferase)->Calculate EC50 values End End Calculate EC50 values->End

Figure 2: General workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Human hepatoma (Huh-7) cells harboring subgenomic HCV replicons are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.

  • Assay Setup: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.

  • Quantification of Replication: The level of HCV replicon replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon. Cell lysates are prepared, and the reporter gene activity is measured using a luminometer.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of this compound on the purified NS3/4A protease.

Start Start Purified recombinant HCV NS3/4A protease Purified recombinant HCV NS3/4A protease Incubate with serial dilutions of this compound Incubate with serial dilutions of this compound Purified recombinant HCV NS3/4A protease->Incubate with serial dilutions of this compound Add fluorogenic peptide substrate Add fluorogenic peptide substrate Incubate with serial dilutions of this compound->Add fluorogenic peptide substrate Monitor fluorescence over time Monitor fluorescence over time Add fluorogenic peptide substrate->Monitor fluorescence over time Determine initial reaction velocities Determine initial reaction velocities Monitor fluorescence over time->Determine initial reaction velocities Calculate IC50 values Calculate IC50 values Determine initial reaction velocities->Calculate IC50 values End End Calculate IC50 values->End

Figure 3: General workflow for an NS3/4A protease enzymatic assay.

Methodology:

  • Reagents: Purified recombinant HCV NS3/4A protease and a synthetic fluorogenic peptide substrate are used. The substrate is designed to be specifically cleaved by the NS3/4A protease, leading to an increase in fluorescence.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The NS3/4A enzyme is pre-incubated with various concentrations of this compound in an appropriate assay buffer.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Efficacy

Publicly available literature, including the primary publication on the discovery of this compound, details its pharmacokinetic properties in rats, indicating good oral bioavailability and metabolic stability.[2] However, specific data on the in vivo efficacy of this compound in animal models of HCV infection is not available in the public domain.

For a compound like this compound, in vivo efficacy would typically be evaluated in specialized animal models, such as:

  • Humanized Mouse Models: These are immunodeficient mice with engrafted human liver cells, which can be infected with HCV. These models allow for the direct assessment of an antiviral compound's ability to reduce viral load in a living organism.

  • Transgenic Mouse Models: These models express HCV proteins, but do not support the full viral life cycle. They are useful for studying specific aspects of HCV pathogenesis and the effect of inhibitors on particular viral functions.

Conclusion

The preclinical data for this compound demonstrates its potent and pan-genotypic in vitro activity against HCV replication. The compound exhibits a favorable cytotoxicity profile, suggesting a high therapeutic index. While in vivo efficacy data in animal models of HCV infection is not publicly available, the promising in vitro results and pharmacokinetic properties position this compound as a strong candidate for the treatment of Hepatitis C. Further clinical development would be necessary to establish its safety and efficacy in humans.

References

BMS-986144: A Third-Generation HCV NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-986144 is a potent, pan-genotypic, third-generation inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) protease, an enzyme essential for viral replication.[1][2][3] Developed by Bristol-Myers Squibb, this macrocyclic tripeptide mimetic represents a significant advancement in the quest for effective and well-tolerated direct-acting antiviral (DAA) therapies for chronic HCV infection.[4][5] Its design incorporates key structural modifications, including deuteration, to optimize its pharmacokinetic profile and minimize drug-drug interactions.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, preclinical pharmacokinetics, and detailed experimental methodologies.

Mechanism of Action

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature viral proteins.[8] The NS3/4A serine protease is responsible for four of these cleavages, making it a critical target for antiviral therapy.[4][8][9] The NS3 protein contains the catalytic triad (His-57, Asp-81, and Ser-139), while the NS4A protein acts as an essential cofactor, ensuring the proper conformation and localization of the NS3 protease domain.[4][8]

This compound is a potent and selective inhibitor of the NS3/4A protease. By binding to the active site of the enzyme, it blocks the processing of the HCV polyprotein, thereby halting viral replication.[10] This targeted inhibition is a hallmark of direct-acting antivirals and has proven to be a highly effective strategy for achieving sustained virologic response (SVR) in patients with chronic hepatitis C.

Below is a diagram illustrating the role of NS3/4A in the HCV life cycle and the inhibitory action of this compound.

HCV_Lifecycle_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Translation Translation HCV_RNA->Translation Ribosome Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex Template Polyprotein HCV Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Translation->Polyprotein NS3_4A NS3/4A Protease NS3_4A->Cleavage Catalyzes Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Cleavage->Viral_Proteins Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Assembly_Release Virus Assembly & Release New_HCV_RNA->Assembly_Release Progeny_Virions Progeny Virions Assembly_Release->Progeny_Virions BMS_986144 This compound BMS_986144->NS3_4A Inhibits

Figure 1: Mechanism of action of this compound in inhibiting HCV replication.

Quantitative Data

The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various HCV replicon systems and cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against HCV Replicons

HCV Genotype/MutantEC50 (nM)
Genotype 1a2.3[2]
Genotype 1b0.7[2]
Genotype 2a1.0[2]
Genotype 3a12[2]
Genotype 1a R155K8.0[2]
Genotype 1b D168V5.8[2]

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
Huh-725[3]
MT-234[3]

Table 3: Preclinical Pharmacokinetics of this compound in Rats

Dose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Data not publicly available in detail. The primary publication notes enhanced plasma trough values following oral administration to rats.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV Replicon Assay

This assay is used to determine the potency of antiviral compounds against HCV replication in a cell-based system.

Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicons in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound to the cells Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours at 37°C Compound_Addition->Incubation Lysis_Luciferase Lyse cells and measure luciferase activity Incubation->Lysis_Luciferase Data_Analysis Calculate EC50 values (concentration for 50% inhibition) Lysis_Luciferase->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the HCV replicon assay.

Protocol:

  • Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b) that express a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to achieve the final desired concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the toxicity of the compound to host cells.

Protocol:

  • Cell Seeding: Huh-7 or MT-2 cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of this compound are added to the cells.

  • Incubation: Plates are incubated for a period that corresponds to the replicon assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay evaluates the potential of a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.

CYP_Inhibition_Workflow Start Start Incubation_Mix Prepare incubation mixture: Human liver microsomes, NADPH, and a specific CYP probe substrate Start->Incubation_Mix Add_Inhibitor Add varying concentrations of This compound or a known inhibitor (positive control) Incubation_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop the reaction with a quenching solvent (e.g., acetonitrile) Incubate->Stop_Reaction LC_MS_Analysis Analyze the formation of the metabolite by LC-MS/MS Stop_Reaction->LC_MS_Analysis Calculate_IC50 Calculate IC50 values LC_MS_Analysis->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the CYP inhibition assay.

Protocol:

  • Reagents: Human liver microsomes, NADPH regenerating system, and specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) are used.

  • Incubation: A mixture of human liver microsomes, the probe substrate, and varying concentrations of this compound is pre-incubated. The reaction is initiated by the addition of the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined. A key modification in the development of this compound was the use of deuteration (C6-CD3O) to circumvent time-dependent inhibition of CYP3A4 observed with the C6-CH3O prototype.[6][7]

Preclinical Pharmacokinetic Study in Rats

This study is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate in an animal model.

Protocol:

  • Animal Dosing: Male Sprague-Dawley rats are administered a single oral dose of this compound formulated in a suitable vehicle.

  • Blood Sampling: Blood samples are collected at various time points post-dosing via a cannulated vessel (e.g., jugular vein).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis.

Conclusion

This compound is a promising third-generation HCV NS3/4A protease inhibitor with potent pan-genotypic activity and a favorable in vitro safety profile. Its rational design, including the incorporation of a deuterated methoxy group to mitigate CYP450 inhibition, exemplifies advanced medicinal chemistry strategies to develop improved antiviral agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of HCV therapeutics. Further clinical evaluation is necessary to fully establish the efficacy and safety of this compound in patients with chronic hepatitis C.

References

Methodological & Application

Application Notes and Protocols for BMS-986144 in an in vitro HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype non-structural protein 3/4A (NS3/4A) protease inhibitor developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] The NS3/4A protease is essential for viral replication, making it a prime target for antiviral therapies.[2] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a subgenomic HCV replicon assay, a widely used tool in the discovery and characterization of direct-acting antivirals (DAAs).[4]

The HCV replicon system utilizes human hepatoma cell lines, typically Huh-7, that harbor autonomously replicating subgenomic HCV RNA.[5][4][6] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[6][7] By treating replicon-containing cells with antiviral compounds, researchers can determine the compound's ability to inhibit HCV replication.

Mechanism of Action

This compound functions by competitively binding to the active site of the HCV NS3/4A protease complex.[8] This viral enzyme is a serine protease responsible for cleaving the HCV polyprotein into individual non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are crucial for the formation of the viral replication complex.[2] By inhibiting this cleavage, this compound effectively halts the viral replication cycle.

hcv_replication_inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication BMS986144 This compound BMS986144->NS3_4A Inhibition

Caption: Inhibition of HCV Replication by this compound.

Quantitative Data

The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various HCV genotypes in replicon assays.

HCV Genotype/MutantEC50 (nM)
Genotype 1a2.3[1]
Genotype 1b0.7[1]
Genotype 2a1.0[1]
Genotype 3a12[1]
Genotype 1a R155X8.0[1]
Genotype 1b D168V5.8[1]

Experimental Protocol: HCV Replicon Assay

This protocol outlines a high-throughput method for determining the anti-HCV activity of this compound using a luciferase-based reporter replicon assay in a 384-well format.[7]

Materials and Reagents
  • HCV subgenomic replicon cell line (e.g., Huh-7 derived, harboring genotype 1b or 2a replicon with a Renilla luciferase reporter)[7]

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance)

  • This compound (MedChemExpress)[1]

  • Dimethyl Sulfoxide (DMSO)

  • Luciferase assay reagent

  • 384-well clear-bottom white plates

  • Multichannel pipettes and/or automated liquid handling system

  • Luminometer

Experimental Workflow

hcv_replicon_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound Serial Dilutions Compound_Addition Add Compound Dilutions to Cells Compound_Prep->Compound_Addition Cell_Prep Culture & Harvest Replicon Cells Cell_Seeding Seed Cells into 384-well Plates Cell_Prep->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis_Luciferase Lyse Cells & Measure Luminescence Incubation->Lysis_Luciferase Data_Analysis Calculate EC50 Values Lysis_Luciferase->Data_Analysis

Caption: High-Throughput HCV Replicon Assay Workflow.

Detailed Methodology

1. Cell Culture and Seeding:

  • Maintain the HCV replicon cell line in complete DMEM with the appropriate concentration of G418 to ensure the retention of the replicon.

  • Two days prior to the assay, seed the cells in T-75 flasks to ensure they are in the logarithmic growth phase on the day of the experiment.

  • On the day of the assay, trypsinize, count, and resuspend the cells in complete DMEM without G418 to a final concentration suitable for seeding.

  • Seed the cells into 384-well plates at a density of approximately 5,000-10,000 cells per well in a volume of 50 µL.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial 1:3 dilution of the this compound stock in DMSO to create a 10-point dose-titration series.[7] A suggested starting concentration for the highest dose could be in the micromolar range, extending down to the picomolar range to encompass the expected EC50 values.

  • Add 0.4 µL of the diluted compound to each well, resulting in a final DMSO concentration of approximately 0.44%.[7]

  • Include appropriate controls:

    • Negative Control (0% inhibition): Wells treated with DMSO vehicle only.[7]

    • Positive Control (100% inhibition): Wells treated with a combination of known HCV inhibitors at concentrations >100x their EC50.[7]

3. Incubation:

  • Incubate the plates for 3 days (72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

4. Measurement of Luciferase Activity:

  • After the incubation period, equilibrate the plates to room temperature.

  • Add an equal volume of luciferase assay reagent to each well.

  • Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Normalize the raw luminescence data using the negative and positive controls. The normalized activity can be calculated as follows:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value by fitting the dose-response curve using a four-parameter non-linear regression model.[7]

Cytotoxicity Assessment (Optional but Recommended)

To ensure that the observed inhibition of HCV replication is not due to cytotoxicity of the compound, a parallel cytotoxicity assay should be performed. This can be multiplexed with the replicon assay.

Multiplexed Cytotoxicity Protocol
  • Following the measurement of luciferase activity, a cytotoxicity reagent (e.g., one that measures ATP levels or uses a fluorescent viability dye like calcein AM) can be added to the same wells.[7]

  • Follow the manufacturer's instructions for the chosen cytotoxicity assay.

  • Measure the appropriate signal (e.g., fluorescence).

  • Calculate the 50% cytotoxic concentration (CC50) using a similar four-parameter non-linear regression analysis as for the EC50 determination.

  • The selectivity index (SI) can then be calculated as CC50 / EC50. A high SI value is indicative of a specific antiviral effect. This compound has been shown to have a favorable cytotoxicity profile in Huh7 cells, with a CC50 of 25 µM.[2]

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound using an HCV replicon assay. The detailed methodology and data analysis steps will enable researchers to accurately determine the potency of this and other antiviral compounds against HCV replication. The inclusion of a cytotoxicity assessment is crucial for distinguishing specific antiviral activity from general cellular toxicity.

References

Application Notes and Protocols for BMS-986144 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2][3] This viral protease is essential for the replication of HCV, as it is responsible for cleaving the HCV polyprotein into mature viral proteins.[4][5][6] By inhibiting this enzyme, this compound effectively blocks viral replication. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to evaluate its antiviral activity and cytotoxicity.

Mechanism of Action

This compound is a potent, direct-acting antiviral agent that targets the serine protease activity of the HCV NS3/4A complex.[4] The HCV genome is translated into a single large polyprotein, which must be processed by host and viral proteases to yield functional viral proteins.[5][6] The NS3/4A protease is responsible for multiple cleavages within the nonstructural region of the polyprotein (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B junctions).[7][8] Inhibition of NS3/4A by this compound prevents the maturation of these viral proteins, thereby halting the viral replication cycle.[4]

Signaling Pathway

The "signaling pathway" targeted by this compound is the HCV polyprotein processing cascade. The diagram below illustrates the cleavage of the HCV polyprotein by host and viral proteases, highlighting the central role of the NS3/4A protease.

HCV_Polyprotein_Processing polyprotein HCV Polyprotein structural Structural Proteins (Core, E1, E2, p7) polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) polyprotein->nonstructural Cleavage host_protease Host Signal Peptidases structural->host_protease cleaves ns2_3_autoprotease NS2-3 Autoprotease nonstructural->ns2_3_autoprotease cleaves at NS2/NS3 ns3_4a_protease NS3/4A Protease nonstructural->ns3_4a_protease cleaves at NS3/4A, NS4A/B, NS4B/5A, NS5A/B bms986144 This compound bms986144->ns3_4a_protease Inhibits

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity in different cell lines.

Table 1: Anti-HCV Replicon Activity of this compound

HCV Genotype/Mutant EC50 (nM)
GT-1a 2.3[2]
GT-1b 0.7[2]
GT-2a 1.0[2]
GT-3a 12[2]
1a R155X 8.0[2]

| 1b D168V | 5.8[2] |

Table 2: Cytotoxicity Profile of this compound

Cell Line CC50 (µM)
Huh7 25

| MT2 | 34 |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its chemical properties, this compound is expected to be soluble in DMSO.[1]

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.857 mg of this compound (Molecular Weight: 856.95 g/mol ) in 100 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

HCV Replicon Inhibition Assay

Objective: To determine the potency of this compound in inhibiting HCV replication in a cell-based assay. This protocol is based on a general high-throughput HCV replicon inhibition assay.[9]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., GT1b or GT2a).[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound stock solution (10 mM in DMSO).

  • 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Experimental Workflow:

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 Replicon Cells in 384-well plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound in DMSO seed_cells->prepare_dilutions add_compound Add Diluted Compound to Cells (Final DMSO concentration <0.5%) prepare_dilutions->add_compound incubate Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data and Calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the HCV Replicon Inhibition Assay.

Protocol:

  • Seed Huh-7 replicon cells into 384-well plates at a density that will result in 80-90% confluency after 3 days.

  • Prepare a 10-point serial dilution of the this compound stock solution in DMSO. A 1:3 dilution series is recommended to cover a wide range of concentrations (e.g., from nanomolar to micromolar).[9]

  • Add the diluted compound to the cell plates. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9] Include appropriate controls: no-drug (DMSO vehicle only) and a positive control (another known HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Materials:

  • Huh7 or other relevant cell lines (e.g., MT2).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • Plate reader (spectrophotometer or luminometer).

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level (typically <0.5%).

  • Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Stability and Solubility

This compound is soluble in DMSO.[1] When diluting a DMSO stock solution into an aqueous cell culture medium, it is important to do so gradually and with mixing to avoid precipitation. The stability of this compound in cell culture medium over the course of a typical experiment (e.g., 72 hours) should be sufficient for accurate results, but for longer-term experiments, the medium containing the compound may need to be replaced periodically. Store stock solutions at -20°C or below to ensure long-term stability.[1]

References

Application Notes and Protocols for Studying HCV Drug Resistance to BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying hepatitis C virus (HCV) drug resistance to BMS-986144, a third-generation, pan-genotype NS3/4A protease inhibitor.[1][2][3] The protocols outlined below are intended to guide researchers in the selection and characterization of this compound resistant HCV variants, both in cell culture and through enzymatic assays.

Introduction to this compound

This compound is a potent inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[2] It exhibits activity across multiple HCV genotypes and has shown efficacy against some viral variants that are resistant to earlier-generation protease inhibitors.[1] Understanding the mechanisms of resistance to this compound is crucial for its clinical development and for designing next-generation antiviral therapies.

Quantitative Data: In Vitro Antiviral Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various HCV genotypes and known resistant variants in replicon assays.

HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3[1]
Genotype 1b0.7[1]
Genotype 2a1.0[1]
Genotype 3a12[1]
Genotype 1a R155X8.0[1]
Genotype 1b D168V5.8[1]

Note: EC50 (Half maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture. Lower values indicate higher potency.

Experimental Protocols

In Vitro Resistance Selection in Cell Culture

This protocol describes the methodology for selecting this compound-resistant HCV variants using a replicon-based system.

Objective: To generate and identify HCV mutations that confer resistance to this compound.

Materials:

  • Huh-7 or other suitable human hepatoma cells

  • HCV replicon-containing cells (e.g., genotype 1a or 1b)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • G418 (Neomycin) for selection of replicon-containing cells

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing or next-generation sequencing (NGS) services

Protocol:

  • Cell Plating: Seed HCV replicon-containing cells in multiple replicate flasks or plates at a low density.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound. Start with a concentration equal to the EC50 value and gradually increase the concentration in parallel cultures. Include a vehicle control (DMSO) culture.

  • Selection: Maintain the cells under drug pressure, splitting them as they reach confluence. The selection process may take several weeks to months.

  • Monitoring for Resistance: Monitor the cultures for the emergence of cell colonies that are able to replicate in the presence of high concentrations of this compound.

  • RNA Extraction and Genotypic Analysis: Once resistant colonies are established, expand them and extract total RNA.

  • RT-PCR and Sequencing: Amplify the NS3/4A protease coding region using RT-PCR. Purify the PCR product and sequence it to identify mutations compared to the wild-type replicon sequence.

Phenotypic Characterization of Resistant Variants

This protocol outlines the steps to confirm and quantify the level of resistance conferred by the identified mutations.

Objective: To determine the EC50 values of this compound against HCV replicons carrying potential resistance mutations.

Materials:

  • Site-directed mutagenesis kit

  • Wild-type HCV replicon plasmid

  • Huh-7 cells

  • Reagents for in vitro transcription and electroporation

  • This compound

  • Luciferase assay system (if using a luciferase reporter replicon) or quantitative RT-PCR reagents

Protocol:

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.

  • In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNA.

  • Electroporation: Electroporate the in vitro transcribed RNA into Huh-7 cells.

  • Drug Susceptibility Assay: Plate the electroporated cells in 96-well plates and treat with a serial dilution of this compound.

  • Quantification of Replication: After 72 hours of incubation, quantify HCV replication. This can be done by measuring luciferase activity for reporter replicons or by quantifying HCV RNA levels using qRT-PCR.

  • EC50 Determination: Calculate the EC50 values for the wild-type and mutant replicons by plotting the dose-response curves. The fold-resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

NS3/4A Protease Enzymatic Assay

This protocol describes an in vitro assay to assess the direct inhibitory activity of this compound on wild-type and mutant NS3/4A protease.

Objective: To determine the IC50 values of this compound against recombinant wild-type and mutant HCV NS3/4A protease.

Materials:

  • Recombinant wild-type and mutant HCV NS3/4A protease

  • Fluorogenic peptide substrate for NS3/4A protease

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • This compound

  • DMSO

  • Microplate reader capable of fluorescence detection

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Assay Reaction: In a 96-well plate, add the recombinant NS3/4A protease to the assay buffer containing the different concentrations of this compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • IC50 Determination: Plot the enzyme inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

cluster_0 HCV Lifecycle cluster_1 This compound Action Entry Virus Entry Translation Polyprotein Translation Entry->Translation Processing Polyprotein Processing (NS3/4A Protease) Translation->Processing Replication RNA Replication Processing->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release BMS986144 This compound Inhibition Inhibition BMS986144->Inhibition Inhibition->Processing Blocks Cleavage

Caption: Mechanism of action of this compound on the HCV lifecycle.

Start Start with HCV Replicon Cells Treatment Treat with increasing concentrations of This compound Start->Treatment Selection Select for resistant cell colonies Treatment->Selection Expansion Expand resistant colonies Selection->Expansion Analysis Genotypic and Phenotypic Analysis Expansion->Analysis Sequencing Sequence NS3/4A Protease Gene Analysis->Sequencing Mutagenesis Site-directed Mutagenesis Analysis->Mutagenesis End Identify Resistance Mutations and Fold-Resistance Sequencing->End Assay Resistance Phenotyping (EC50 determination) Mutagenesis->Assay Assay->End

References

Application Notes and Protocols: BMS-986144 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This viral enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By targeting the NS3/4A protease, this compound effectively blocks viral maturation and inhibits HCV replication across multiple genotypes. These application notes provide detailed protocols for key in vitro assays to evaluate the potency and cytotoxicity of this compound, enabling researchers to effectively utilize this compound in their studies.

Mechanism of Action

This compound is a potent, macrocyclic peptidomimetic inhibitor that binds to the active site of the HCV NS3/4A protease. This binding prevents the protease from cleaving the viral polyprotein into mature, functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B). The inhibition of this crucial step in the viral lifecycle effectively halts HCV replication.

HCV_Polyprotein_Processing HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->NS3/4A Protease Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays. The optimal concentration for in vitro studies will depend on the specific cell line, assay format, and experimental goals. Based on the provided data, a concentration range of 1 nM to 100 nM is a reasonable starting point for most antiviral efficacy studies, while concentrations up to 10 µM can be used for cytotoxicity and off-target screening.

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays

HCV Genotype/VariantEC50 (nM)
Genotype 1a (GT-1a)2.3[1]
Genotype 1b (GT-1b)0.7[1]
Genotype 2a (GT-2a)1.0[1]
Genotype 3a (GT-3a)12[1]
Genotype 1a (R155K)8.0[1]
Genotype 1b (D168V)5.8[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50 (µM)
Huh725
MT234

Table 3: Off-Target Activity of this compound

TargetActivity
Panel of enzymes and receptorsNo significant off-target activity at 10 µM

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the potency of this compound in inhibiting HCV RNA replication in a cell-based system.

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed_Cells Seed Huh-7 cells harboring HCV replicon with luciferase reporter into 96-well plates. Add_Compound Add diluted this compound or DMSO (vehicle control) to the cells. Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of This compound in DMSO. Prepare_Compound->Add_Compound Incubate Incubate plates for 72 hours at 37°C. Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate. Incubate->Lyse_Cells Measure_Luminescence Measure luminescence using a plate reader. Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 values from dose-response curves. Measure_Luminescence->Calculate_EC50

Caption: Workflow for the HCV Replicon Assay.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed Huh-7 replicon cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

  • Add the diluted this compound or vehicle control (medium with DMSO) to the cells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (MTT-Based)

This assay is used to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed_Cells Seed Huh-7 cells in 96-well plates. Add_Compound Add diluted this compound or DMSO (vehicle control) to the cells. Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of This compound in DMSO. Prepare_Compound->Add_Compound Incubate Incubate plates for 72 hours at 37°C. Add_Compound->Incubate Add_MTT Add MTT solution to each well and incubate for 4 hours. Incubate->Add_MTT Solubilize Add solubilization solution to dissolve formazan crystals. Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm. Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 values from dose-response curves. Measure_Absorbance->Calculate_CC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Huh-7 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Seed Huh-7 cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration.

HCV NS3/4A Protease Assay (FRET-Based)

This is a biochemical assay to directly measure the inhibitory activity of this compound on the purified NS3/4A protease enzyme.

FRET_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Prepare_Reagents Prepare assay buffer, purified HCV NS3/4A protease, and FRET substrate. Add_Components Add assay buffer, this compound, and NS3/4A protease to a 96-well plate. Incubate. Prepare_Reagents->Add_Components Prepare_Compound Prepare serial dilutions of This compound in DMSO. Prepare_Compound->Add_Components Initiate_Reaction Initiate the reaction by adding the FRET substrate. Add_Components->Initiate_Reaction Measure_Fluorescence Monitor the increase in fluorescence over time using a fluorescence plate reader. Initiate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 values from the initial reaction rates. Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the FRET-based NS3/4A Protease Assay.

Materials:

  • Purified recombinant HCV NS3/4A protease

  • FRET-based peptide substrate for NS3/4A protease (e.g., containing a fluorophore and a quencher separated by the NS3/4A cleavage site)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • This compound

  • DMSO

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, diluted this compound, and a pre-determined concentration of the NS3/4A protease.

  • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of the enzyme activity versus the log of the inhibitor concentration.

References

Application Notes and Protocols for BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] This non-covalent, heterodimeric serine protease is essential for viral replication, making it a prime target for antiviral therapies.[2][3] this compound demonstrates potent activity against various HCV genotypes and resistance variants. These application notes provide detailed information on the solubility of this compound for experimental use, along with protocols for its preparation in both in vitro and in vivo studies.

Physicochemical Properties

  • Molecular Formula: C₄₀H₄₈D₃F₄N₅O₉S

  • Molecular Weight: 856.95 g/mol

  • Appearance: Solid powder

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not publicly available from most vendors. The following table provides solubility information based on available data for structurally similar compounds from the same manufacturers and general laboratory observations. It is strongly recommended to perform solubility testing for your specific batch of this compound.

SolventSolubility (Estimated)Notes
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mLHigh solubility is expected. Sonication may be required to achieve maximum solubility. Use freshly opened, anhydrous DMSO to avoid decreased solubility due to moisture absorption.
Ethanol Sparingly SolubleLower solubility compared to DMSO. May be suitable for some applications with warming.
Water / Aqueous Buffers (e.g., PBS) InsolubleThis compound is not recommended for direct dissolution in aqueous solutions. A DMSO stock solution should be prepared first and then diluted into aqueous media.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for cellular assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Note: For most cellular assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thaw a vial of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent.

Formulation for In Vivo Oral Administration in Rodents

This protocol provides two common vehicle formulations for the oral administration of hydrophobic compounds like this compound to rodents. The choice of vehicle may depend on the specific experimental requirements and animal model.

Formulation 1: DMSO/PEG300/Tween-80/Saline

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure (to prepare 1 mL of dosing solution):

  • Add 100 µL of the this compound DMSO stock solution to a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add 450 µL of sterile saline and vortex again to obtain a clear solution.

  • This formulation should be prepared fresh daily and administered immediately.

Formulation 2: DMSO/Corn Oil

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Sterile Corn Oil

Procedure (to prepare 1 mL of dosing solution):

  • Add 100 µL of the this compound DMSO stock solution to a sterile tube.

  • Add 900 µL of sterile corn oil.

  • Vortex vigorously to create a uniform suspension or solution. Gentle warming may aid dissolution.

  • Prepare this formulation fresh before each use.

Visualizations

HCV_NS3_4A_Pathway HCV NS3/4A Protease Signaling Pathway cluster_HCV HCV Life Cycle cluster_Inhibition Inhibition HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage by Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Viral_Proteins Processes Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Enables BMS_986144 This compound BMS_986144->NS3_4A_Protease Inhibits

Caption: Inhibition of HCV NS3/4A Protease by this compound.

Experimental_Workflow Experimental Workflow for this compound cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Stock_Solution Prepare DMSO Stock (e.g., 50 mM) Working_Solution Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solution Cell_Assay HCV Replicon Assay or Protease Activity Assay Working_Solution->Cell_Assay Data_Analysis_IV Determine EC50/IC50 Cell_Assay->Data_Analysis_IV Formulation Prepare Oral Formulation (e.g., DMSO/PEG/Tween/Saline) Administration Oral Gavage to Rodents Formulation->Administration PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Administration->PK_PD_Study Data_Analysis_Vivo Assess Antiviral Efficacy and Compound Exposure PK_PD_Study->Data_Analysis_Vivo

Caption: General workflow for in vitro and in vivo experiments with this compound.

References

Application Notes and Protocols for Determining the Potency of BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a potent, third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[3][4][5] Inhibition of the NS3/4A protease blocks the viral life cycle, making it a critical target for antiviral therapies.[4][6]

These application notes provide detailed protocols for cell-based assays to determine the potency of this compound. The primary method described is the HCV replicon assay, a widely used and robust system for evaluating the efficacy of HCV inhibitors in a cellular context.[7][8][9] This assay utilizes human hepatoma cell lines that harbor self-replicating HCV RNA molecules (replicons), which contain a reporter gene for easy quantification of viral replication.[1][10]

Signaling Pathway of HCV NS3/4A Protease in Viral Replication

The HCV genome is translated into a single large polyprotein, which must be processed by proteases to yield individual viral proteins.[5] The NS3/4A protease is responsible for cleaving at four specific sites within the non-structural region of the polyprotein, leading to the release of functional proteins essential for forming the viral replication complex.[3][5] this compound acts as a competitive inhibitor, binding to the active site of the NS3/4A protease and preventing polyprotein processing, thereby halting viral replication.[3][4]

HCV_Polyprotein_Processing cluster_0 HCV Life Cycle cluster_1 Mechanism of Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-Structural Proteins (NS3, NS4A, etc.) Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication BMS_986144 This compound BMS_986144->NS3_4A Inhibition

Figure 1: Simplified diagram of HCV polyprotein processing and the inhibitory action of this compound.

Experimental Protocol: HCV Replicon Assay

This protocol details the steps for determining the potency (EC50) of this compound using an HCV replicon assay with a luciferase reporter.

Materials and Reagents
  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).[1]

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain the replicon.[11]

  • Assay Medium: Cell culture medium without the selection agent.

  • Positive Control: A known HCV NS3/4A protease inhibitor with a well-characterized EC50 value.

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer: Plate reader capable of measuring luminescence.

  • Cell Viability Reagent: Commercially available reagent to assess cytotoxicity (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Experimental Workflow

HCV_Replicon_Assay_Workflow Seed_Cells 1. Seed Huh-7 HCV replicon cells in assay plates. Prepare_Compounds 2. Prepare serial dilutions of This compound and controls. Seed_Cells->Prepare_Compounds Add_Compounds 3. Add compound dilutions to the seeded cells. Prepare_Compounds->Add_Compounds Incubate 4. Incubate for 72 hours at 37°C. Add_Compounds->Incubate Measure_Luminescence 5. Add luciferase substrate and measure luminescence (potency). Incubate->Measure_Luminescence Measure_Viability 6. (Optional) Measure cell viability (cytotoxicity). Incubate->Measure_Viability Data_Analysis 7. Analyze data to determine EC50 and CC50 values. Measure_Luminescence->Data_Analysis Measure_Viability->Data_Analysis

Figure 2: Workflow for the HCV replicon potency assay.
Step-by-Step Protocol

  • Cell Seeding:

    • On day one, trypsinize and count the Huh-7 HCV replicon cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of assay medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the micromolar range, with 10-point, 3-fold serial dilutions.[1]

    • Dilute the compound serial dilutions in assay medium to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%).

    • Prepare dilutions for the positive and negative controls in the same manner.

  • Compound Addition:

    • On day two, carefully remove the medium from the cell plates.

    • Add 100 µL of the prepared compound dilutions, positive control, and negative control to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement (Potency):

    • On day five, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (volume as per manufacturer's protocol).

    • Incubate for the recommended time to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Cell Viability Measurement (Cytotoxicity - Optional but Recommended):

    • In a parallel plate prepared identically, measure cell viability to determine the cytotoxic concentration (CC50) of the compound.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Measure the resulting signal (luminescence or fluorescence) with a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The raw luminescence data is used to calculate the percentage of inhibition for each concentration of this compound.

    • % Inhibition = 100 * (1 - (Sample_Signal - Average_Positive_Control_Signal) / (Average_Negative_Control_Signal - Average_Positive_Control_Signal))

  • Determine EC50:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the luciferase signal.

  • Determine CC50:

    • Similarly, calculate the percent reduction in cell viability for each compound concentration and use a 4PL curve fit to determine the CC50 value.

  • Calculate Selectivity Index (SI):

    • The selectivity index is a measure of the compound's therapeutic window.

    • SI = CC50 / EC50

    • A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Data Presentation

The quantitative data from the potency and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

CompoundHCV GenotypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound 1b[Insert experimental value][Insert experimental value][Calculate from EC50 and CC50]
This compound 2a[Insert experimental value][Insert experimental value][Calculate from EC50 and CC50]
Positive Control 1b[Insert experimental value][Insert experimental value][Calculate from EC50 and CC50]

Alternative and Complementary Assays

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to detect the levels of specific HCV proteins (e.g., NS3) in the cell lysate as a measure of viral replication.[7][8]

  • Quantitative PCR (qPCR): qPCR can be employed to directly measure the amount of HCV RNA in the cells, providing a direct readout of replication inhibition.

  • Colony Formation Assay: This assay assesses the ability of cells harboring the replicon to form colonies in the presence of a selection agent and the inhibitor, providing a measure of long-term antiviral efficacy.[11]

These alternative assays can be used to confirm the results obtained from the luciferase-based replicon assay and to provide a more comprehensive understanding of the antiviral activity of this compound.

References

BMS-986144: A Potent Pan-Genotype Inhibitor for HCV NS3/4A Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) non-structural 3/4A (NS3/4A) serine protease.[1][2] The HCV NS3/4A protease is essential for viral replication, cleaving the viral polyprotein into mature non-structural proteins.[2] Inhibition of this enzyme effectively blocks viral replication, making it a prime target for antiviral therapies. This compound, with its broad activity against various HCV genotypes and key resistance-associated variants, serves as a critical tool for in vitro and cell-based research into HCV protease function, inhibitor development, and resistance mechanisms.

Mechanism of Action

This compound is a macrocyclic peptidomimetic that acts as a potent and selective inhibitor of the HCV NS3/4A protease. It is designed to fit into the active site of the enzyme, blocking its proteolytic activity. This inhibition prevents the processing of the HCV polyprotein, thereby halting the viral replication cycle.

cluster_host_cell Hepatocyte HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing HCV Polyprotein HCV Polyprotein Translation & Polyprotein Processing->HCV Polyprotein RNA Replication RNA Replication Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Mature Viral Proteins->RNA Replication This compound This compound This compound->NS3/4A Protease Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Quantitative Data

In Vitro Activity of this compound

The following table summarizes the in vitro efficacy of this compound against various HCV genotypes and common resistance-associated variants, as measured by the EC50 value in replicon assays.

Genotype/VariantEC50 (nM)
Genotype 1a2.3[1]
Genotype 1b0.7[1]
Genotype 2a1.0[1]
Genotype 3a12[1]
Genotype 1a R155K8.0[1]
Genotype 1b D168V5.8[1]
Cytotoxicity Profile of this compound

The cytotoxicity of this compound was evaluated in different cell lines to determine its therapeutic index.

Cell LineCC50 (µM)
Huh-725[2]
MT-234[2]

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the HCV NS3/4A protease using a Förster Resonance Energy Transfer (FRET) based assay.

Start Start Prepare Assay Buffer Prepare Assay Buffer Start->Prepare Assay Buffer Prepare Reagents Prepare Enzyme, Substrate, and this compound dilutions Prepare Assay Buffer->Prepare Reagents Dispense Inhibitor Dispense this compound to plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add NS3/4A Protease Dispense Inhibitor->Add Enzyme Incubate Pre-incubate Add Enzyme->Incubate Add Substrate Add FRET Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence (Kinetic) Add Substrate->Measure Fluorescence Analyze Data Calculate IC50 Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for an HCV NS3/4A protease FRET assay.

Materials:

  • HCV NS3/4A protease (genotype-specific)

  • FRET-based protease substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-S-K(Dabcyl)-NH2)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

  • Add 20 µL of a solution containing the HCV NS3/4A protease in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution in assay buffer to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time (e.g., every minute for 30 minutes).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of this compound in a human hepatoma cell line (Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Start Start Seed Cells Seed Huh-7 Replicon Cells Start->Seed Cells Incubate_1 Incubate (24h) Seed Cells->Incubate_1 Add Compound Add this compound dilutions Incubate_1->Add Compound Incubate_2 Incubate (72h) Add Compound->Incubate_2 Lyse Cells Lyse Cells Incubate_2->Lyse Cells Measure Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate_2->Measure Viability Measure Reporter Measure Luciferase Activity Lyse Cells->Measure Reporter Analyze Data Calculate EC50 and CC50 Measure Reporter->Analyze Data Measure Viability->Analyze Data End End Analyze Data->End

Caption: Workflow for a cell-based HCV replicon assay.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

  • Cell viability assay reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.

  • Prepare a serial dilution of this compound in complete DMEM.

  • Remove the medium from the cells and add 100 µL of the diluted compound or medium with DMSO (as a control) to each well.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • To measure antiviral activity, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions. Measure the luminescence.

  • To measure cytotoxicity, use a parallel plate and add the cell viability reagent according to the manufacturer's instructions. Measure the luminescence.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cytotoxicity Assay in Huh-7 Cells

This protocol provides a general method for assessing the cytotoxicity of this compound in the Huh-7 human hepatoma cell line.

Materials:

  • Huh-7 cells

  • Complete DMEM

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.

  • Prepare a serial dilution of this compound in complete DMEM.

  • Remove the medium from the cells and add 100 µL of the diluted compound or medium with DMSO (as a control) to each well.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for Measuring BMS-986144 EC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a potent, third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Accurate determination of its 50% effective concentration (EC50) is critical for evaluating its antiviral activity and for the development of effective therapeutic strategies. This document provides detailed protocols and application notes for measuring the EC50 value of this compound using an HCV replicon assay.

The HCV replicon system is a well-established in vitro tool that allows for the study of viral RNA replication in a controlled cell culture environment.[2][3] These systems typically utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon). The replicon contains the HCV nonstructural proteins necessary for replication, often with a reporter gene, such as luciferase, to allow for quantifiable measurement of replication levels.[2][3][4] Inhibition of the NS3/4A protease by this compound disrupts the processing of the HCV polyprotein, thereby blocking the formation of the viral replication complex and inhibiting RNA replication, which can be quantified by a decrease in reporter gene activity.[5][6]

Signaling Pathway: HCV Replication and the Role of NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to produce mature viral proteins.[7][8] The NS3/4A serine protease is responsible for cleaving the HCV polyprotein at four specific sites, generating the nonstructural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[5][6][8] These proteins assemble to form the membrane-associated replication complex, which is essential for the replication of the viral RNA genome.[5] this compound specifically targets and inhibits the proteolytic activity of NS3/4A, thereby preventing the maturation of the nonstructural proteins and halting viral replication.[1][2] Additionally, the NS3/4A protease is known to cleave host cell proteins involved in the innate immune response, such as MAVS and TRIF, helping the virus to evade host immunity.[8][9]

HCV_Replication_Pathway HCV Replication and NS3/4A Protease Inhibition Pathway cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Replication_Complex Viral Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Replication_Complex Polyprotein Processing MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication BMS_986144 This compound BMS_986144->NS3_4A Inhibition Innate_Immunity Innate Immune Response MAVS->Innate_Immunity Cleaved_MAVS_TRIF Cleaved MAVS/TRIF TRIF->Innate_Immunity

Caption: HCV Replication and NS3/4A Protease Inhibition Pathway.

Quantitative Data Summary

The EC50 values for this compound have been determined against various HCV genotypes using replicon assays. The data presented below is a summary of reported values.

HCV Genotype/SubtypeThis compound EC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
1a R155X (Resistant)8.0
1b D168V (Resistant)5.8
Data sourced from MedChemExpress.[1]

Experimental Protocols

HCV Replicon Assay for EC50 Determination of this compound

This protocol describes a transient HCV replicon assay using a luciferase reporter to determine the EC50 value of this compound.

1. Materials and Reagents:

  • Cell Line: Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5).

  • HCV Replicon: A subgenomic HCV replicon plasmid containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase) downstream of the HCV IRES. A replication-deficient mutant (e.g., with a GND mutation in the NS5B polymerase) should be used as a negative control.[2]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 1% non-essential amino acids.

  • Transfection Reagent: Electroporation apparatus or a lipid-based transfection reagent suitable for Huh-7 cells.

  • This compound: Prepare a stock solution in DMSO and make serial dilutions in cell culture medium.

  • Luciferase Assay System: A commercial luciferase assay kit compatible with the reporter gene in the replicon.

  • Microplates: 96-well, white, clear-bottom tissue culture plates.

  • Luminometer: To measure luciferase activity.

2. Experimental Workflow:

The overall workflow for the HCV replicon assay is depicted in the diagram below.

Experimental_Workflow HCV Replicon Assay Workflow Start Start Prepare_RNA In vitro transcription of HCV replicon RNA Start->Prepare_RNA Transfect_Cells Transfect Huh-7 cells with replicon RNA Prepare_RNA->Transfect_Cells Seed_Cells Seed transfected cells into 96-well plates Transfect_Cells->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Data_Analysis Data Analysis: Normalize to control, plot dose-response curve, calculate EC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: HCV Replicon Assay Workflow.

3. Detailed Methodology:

a. Preparation of HCV Replicon RNA:

  • Linearize the plasmid DNA containing the HCV replicon construct downstream of the replicon sequence using an appropriate restriction enzyme.

  • Purify the linearized DNA.

  • Perform in vitro transcription using a T7 RNA polymerase kit to synthesize HCV replicon RNA.

  • Purify the RNA and verify its integrity and concentration using a spectrophotometer and gel electrophoresis.

b. Cell Transfection:

  • Culture Huh-7 cells to approximately 70-80% confluency.

  • Harvest the cells and prepare them for transfection. Electroporation is recommended for high efficiency.

  • Transfect the Huh-7 cells with the in vitro-transcribed HCV replicon RNA.

c. Assay Procedure:

  • Immediately after transfection, seed the cells into 96-well plates at a predetermined optimal density.

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a DMSO-only control (vehicle control).

  • Add the this compound dilutions to the appropriate wells.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. This allows for HCV replication and expression of the luciferase reporter.

d. Measurement of Luciferase Activity:

  • After the incubation period, remove the medium from the wells.

  • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a plate luminometer.

4. Data Analysis:

  • Normalize the raw luminescence data. The signal from the vehicle (DMSO) control wells is set as 100% replication, and the signal from mock-transfected or replication-deficient replicon wells is set as 0% replication.

  • Plot the normalized percentage of HCV replication against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The EC50 value, which is the concentration of this compound that inhibits HCV replication by 50%, is determined from the fitted curve.

5. Cytotoxicity Assay (Recommended):

To ensure that the observed inhibition of HCV replication is not due to cytotoxicity of this compound, a parallel cytotoxicity assay should be performed on the same Huh-7 cells. This can be done using standard methods such as the MTS or CellTiter-Glo assays, which measure cell viability. The 50% cytotoxic concentration (CC50) should be determined and compared to the EC50 to calculate the selectivity index (SI = CC50/EC50). A high SI value indicates that the antiviral effect is not due to general toxicity to the cells.

References

Application Notes and Protocols: Investigating BMS-986144 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986144 is a third-generation, pan-genotype NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV) infection.[1] The HCV NS3/4A protease is crucial for viral replication, making it a prime target for antiviral therapies.[1][2] While direct-acting antivirals (DAAs) have significantly improved HCV treatment outcomes, combination therapies are a key strategy to enhance antiviral potency, reduce the emergence of drug-resistant variants, and shorten treatment duration.[3][4][5] These notes provide a framework and detailed protocols for evaluating the efficacy of this compound in combination with other classes of antiviral agents, particularly other anti-HCV DAAs, using in vitro models.

Rationale for Combination Therapy

The simultaneous use of antiviral agents with different mechanisms of action is a well-established strategy in virology. For HCV, this often involves combining an NS3/4A protease inhibitor like this compound with inhibitors of other viral enzymes, such as the NS5A replication complex inhibitor or the NS5B RNA-dependent RNA polymerase inhibitor.[5] Studies have shown that combinations of different classes of DAAs can result in synergistic or additive effects, leading to more profound and sustained viral suppression.[4][6] For instance, the combination of an NS3-NS4A protease inhibitor with IFN-α has been shown to synergistically reduce HCV replicon RNA levels.[6] Similarly, combinations of NS5A and nucleotide NS5B inhibitors have demonstrated synergy.[4]

Data Presentation: Efficacy of this compound and Potential Combination Partners

While specific quantitative data for this compound in combination with other antivirals is not yet publicly available, the following tables summarize the known antiviral activity of this compound alone and provide a template for how to present data from combination studies.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

HCV GenotypeEC50 (nM)Cell LineAssay TypeReference
Genotype 1a2.3Huh-7Replicon Assay[1]
Genotype 1b0.7Huh-7Replicon Assay[1]
Genotype 2a1.0Huh-7Replicon Assay[1]
Genotype 3a12Huh-7Replicon Assay[1]
Genotype 1a R155X8.0Huh-7Replicon Assay[1]
Genotype 1b D168V5.8Huh-7Replicon Assay[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Assay TypeReference
Huh-725Cytotoxicity Assay[1]
MT-234Cytotoxicity Assay[1]

Table 3: Template for In Vitro Synergy Data of this compound with a Hypothetical NS5A Inhibitor

CombinationGenotypeEC50 this compound (nM)EC50 NS5A Inhibitor (nM)Combination Index (CI)*Synergy Level
This compound + NS5A Inhibitor X1b[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]
This compound + NS5A Inhibitor Y1b[Insert Data][Insert Data][Insert Data][Synergistic/Additive/Antagonistic]

*Combination Index (CI) is calculated using software like CalcuSyn or MacSynergyII. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for conducting in vitro studies to evaluate the efficacy and synergy of this compound in combination with other antivirals.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol is adapted from established methods for testing anti-HCV compounds.[7][8][9]

Objective: To determine the 50% effective concentration (EC50) of this compound alone and in combination with other antivirals against HCV replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 for selection.

  • This compound and other antiviral compounds of interest.

  • Dimethyl sulfoxide (DMSO) for compound dilution.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the Huh-7 replicon cells in 96-well or 384-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination antiviral(s) in DMSO. For combination studies, a checkerboard titration matrix should be prepared with varying concentrations of each drug.

  • Treatment: Add the diluted compounds to the plated cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions. Luciferase expression is proportional to the level of HCV replicon RNA.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized data against the drug concentration.

    • Calculate the EC50 values using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and combination drugs to assess the therapeutic index.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Cell culture medium.

  • This compound and other antiviral compounds.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or calcein AM).

  • 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence or absorbance.

Procedure:

  • Cell Plating: Seed Huh-7 cells in 96-well or 384-well plates.

  • Compound Preparation and Treatment: Prepare and add serial dilutions of the compounds as described in Protocol 1.

  • Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Calculate the CC50 values using non-linear regression.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Protocol 3: Synergy Analysis

Objective: To determine if the combination of this compound with other antivirals results in synergistic, additive, or antagonistic effects.

Procedure:

  • Data Collection: Use the data from the checkerboard titration performed in the HCV Replicon Assay (Protocol 1).

  • Software Analysis: Input the dose-response data into a synergy analysis software program such as MacSynergyII or CalcuSyn.

  • Interpretation:

    • These programs calculate a Combination Index (CI) or generate synergy scores.

    • Synergy: The combined effect of the drugs is greater than the sum of their individual effects (CI < 1).

    • Additivity: The combined effect is equal to the sum of the individual effects (CI = 1).

    • Antagonism: The combined effect is less than the sum of the individual effects (CI > 1).

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Mechanism_of_Action cluster_HCV_Lifecycle HCV Life Cycle cluster_Inhibitors Antiviral Intervention Points HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication This compound This compound (NS3/4A Protease Inhibitor) This compound->Polyprotein Inhibits Cleavage NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->Replication_Complex Inhibits Replication Complex Formation NS5B_Inhibitor NS5B Inhibitor NS5B_Inhibitor->Replication_Complex Inhibits RNA Synthesis

Caption: Mechanism of action of this compound and potential combination antiviral targets in the HCV life cycle.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Seed_Cells Seed Huh-7 Replicon Cells Prepare_Compounds Prepare Serial Dilutions (Single agents and Combinations) Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Luciferase Measure Luciferase Activity (Antiviral Effect) Incubate->Measure_Luciferase Measure_Viability Measure Cell Viability (Cytotoxicity) Incubate->Measure_Viability Calculate_EC50_CC50 Calculate EC50 and CC50 Measure_Luciferase->Calculate_EC50_CC50 Measure_Viability->Calculate_EC50_CC50 Synergy_Analysis Perform Synergy Analysis (e.g., CalcuSyn) Calculate_EC50_CC50->Synergy_Analysis Synergy_Logic Start Combination Dose-Response Data Calculate_CI Calculate Combination Index (CI) using appropriate software Start->Calculate_CI Decision CI Value? Calculate_CI->Decision Synergy Synergistic Interaction (CI < 1) Decision->Synergy < 1 Additive Additive Effect (CI = 1) Decision->Additive = 1 Antagonism Antagonistic Interaction (CI > 1) Decision->Antagonism > 1

References

Application Notes and Protocols for Generating BMS-986144 Resistant HCV Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BMS-986144, a third-generation pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, and detail protocols for the in vitro generation and characterization of resistant HCV variants.

Application Notes

Introduction to this compound

This compound is a potent, third-generation, pan-genotype inhibitor of the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1] By blocking the activity of this enzyme, this compound effectively halts viral replication.[1] As a third-generation inhibitor, this compound was designed to have improved efficacy against a broad range of HCV genotypes and against viral variants that have developed resistance to earlier-generation protease inhibitors.[3][4][5]

Mechanism of Action of this compound

This compound is a peptidomimetic, competitive inhibitor that binds to the active site of the NS3/4A protease.[1][5] This binding prevents the natural viral polyprotein substrate from accessing the catalytic triad of the enzyme, thereby inhibiting proteolytic cleavage and the subsequent steps of the viral life cycle. The design of third-generation inhibitors often involves modifications that enhance their interaction with the protease active site and reduce their susceptibility to the effects of resistance mutations.[3][4]

Mechanisms of Resistance to NS3/4A Protease Inhibitors

The high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase lead to a high degree of genetic diversity in the viral population within an infected individual.[6] This genetic heterogeneity, or quasispecies nature, allows for the rapid selection of viral variants with reduced susceptibility to antiviral drugs under the pressure of treatment.

Resistance to NS3/4A protease inhibitors primarily arises from amino acid substitutions within the NS3 protease domain that directly or indirectly interfere with inhibitor binding.[6][7] These resistance-associated substitutions (RASs) can reduce the binding affinity of the inhibitor without significantly compromising the enzymatic activity of the protease on its natural substrates.[6] Common RASs for NS3/4A protease inhibitors are found at positions such as R155, A156, and D168.[6][7]

Data Presentation

Table 1: In Vitro Activity of this compound against Wild-Type and Resistant HCV Genotypes
HCV Genotype/VariantEC50 (nM)
Genotype 1a (Wild-Type)2.3
Genotype 1b (Wild-Type)0.7
Genotype 2a (Wild-Type)1.0
Genotype 3a (Wild-Type)12
Genotype 1a R155X8.0
Genotype 1b D168V5.8

Data sourced from MedChemExpress.

Table 2: Common Resistance-Associated Substitutions (RASs) in HCV NS3/4A Protease
Amino Acid PositionCommon Substitutions
36V36A/L/M
54T54A/S
55V55A
80Q80K/R
155R155K/G/T
156A156S/T/V
168D168A/E/G/T/V/Y
170V170A/T

Experimental Protocols

Protocol for In Vitro Selection of this compound Resistant HCV Variants using a Replicon System

This protocol describes the methodology for selecting and characterizing HCV variants with reduced susceptibility to this compound using a subgenomic replicon system.[8][9][10]

1. Materials and Reagents:

  • Huh-7 human hepatoma cells or a derived cell line (e.g., Huh-7.5)

  • HCV subgenomic replicon plasmid (e.g., genotype 1b, containing a selectable marker like neomycin phosphotransferase)

  • Reagents for in vitro transcription (e.g., T7 RNA polymerase)

  • Electroporation apparatus and cuvettes

  • Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids

  • G418 (Geneticin) for selection

  • This compound

  • Reagents for RNA extraction, RT-PCR, and DNA sequencing

  • Reagents for phenotypic assays (e.g., luciferase assay system if the replicon contains a reporter gene)

2. Procedure:

Part A: Generation of Stable Replicon-Harboring Cell Lines

  • Linearize the HCV replicon plasmid DNA downstream of the 3' NTR using a suitable restriction enzyme.

  • Perform in vitro transcription of the linearized plasmid to generate replicon RNA.

  • Harvest Huh-7 cells and resuspend them in a suitable electroporation buffer.

  • Mix the replicon RNA with the cell suspension and perform electroporation.

  • Plate the electroporated cells and allow them to recover for 24 hours.

  • Begin selection by adding G418 to the cell culture medium at a pre-determined concentration (e.g., 0.5-1.0 mg/mL).

  • Maintain the cells under G418 selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies are visible.

  • Expand individual colonies to establish stable replicon-harboring cell lines.

Part B: In Vitro Resistance Selection

  • Seed the stable replicon-harboring cells in multiple independent flasks.

  • Treat the cells with increasing concentrations of this compound. Start with a concentration around the EC50 value and gradually increase the concentration in subsequent passages.

  • Culture the cells in the presence of the inhibitor and G418.

  • Monitor the cells for the emergence of resistant colonies over several weeks to months.

  • Isolate and expand the resistant colonies that grow at higher concentrations of this compound.

Part C: Genotypic Characterization of Resistant Variants

  • Extract total RNA from the resistant cell colonies.

  • Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.

  • Sequence the PCR product to identify amino acid substitutions in the NS3 protease domain.

Part D: Phenotypic Characterization of Resistant Variants

  • Introduce the identified mutations into the wild-type replicon plasmid using site-directed mutagenesis.

  • Generate replicon RNA from the mutated plasmids and transfect it into naive Huh-7 cells.

  • Perform a dose-response assay by treating the cells harboring the mutant replicons with a range of this compound concentrations.

  • Determine the EC50 value for each mutant and calculate the fold-change in resistance compared to the wild-type replicon.

Mandatory Visualizations

HCV_Lifecycle cluster_host_cell Hepatocyte Entry 1. Entry & Uncoating HCV_RNA HCV RNA Entry->HCV_RNA Viral Genome Release Translation 2. Translation & Polyprotein Processing Polyprotein Polyprotein Translation->Polyprotein Replication 3. RNA Replication Assembly 4. Assembly Replication->Assembly New_Virions New Virions Assembly->New_Virions Release 5. Release HCV_Virion_Out HCV_Virion_Out Release->HCV_Virion_Out Egress HCV_RNA->Translation HCV_RNA->Replication Template NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Viral_Proteins->Replication Viral_Proteins->Assembly New_Virions->Release HCV_Virion HCV Virion HCV_Virion->Entry

Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

BMS986144_MOA cluster_normal Normal Viral Polyprotein Processing cluster_inhibited Inhibition by this compound Polyprotein_N HCV Polyprotein NS3_4A_N NS3/4A Protease Polyprotein_N->NS3_4A_N Binds to active site Mature_Proteins_N Mature Viral Proteins NS3_4A_N->Mature_Proteins_N Cleavage Polyprotein_I HCV Polyprotein NS3_4A_I NS3/4A Protease Polyprotein_I->NS3_4A_I Binding prevented BMS986144 This compound BMS986144->NS3_4A_I Blocks active site No_Cleavage No Cleavage NS3_4A_I->No_Cleavage

Caption: Mechanism of action of this compound.

Resistance_Workflow start Start: Stable HCV Replicon Cell Line selection Culture with increasing concentrations of this compound start->selection isolation Isolate and expand resistant colonies selection->isolation genotypic Genotypic Analysis (RNA extraction, RT-PCR, Sequencing) isolation->genotypic phenotypic Phenotypic Analysis (Site-directed mutagenesis, EC50 determination) isolation->phenotypic end End: Characterized Resistant Variant genotypic->end phenotypic->end

Caption: Experimental workflow for generating resistant HCV variants.

References

Troubleshooting & Optimization

Troubleshooting BMS-986144 insolubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is crucial for viral replication, as it processes the HCV polyprotein into mature viral proteins.[3][4][5] By inhibiting this enzyme, this compound blocks viral maturation and replication.[3] Furthermore, the NS3/4A protease is known to cleave host proteins such as TRIF and MAVS, which are key components of the innate immune response to viral infections.[3][4] Inhibition of NS3/4A by this compound may therefore also help to restore the host's antiviral immunity.[3]

Q2: What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C40H48D3F4N5O9S[6]
Molecular Weight 856.95 g/mol [6]
Appearance Solid powder[6]

Q3: I am having trouble dissolving this compound in DMSO. What are the common reasons for this?

Insolubility of compounds like this compound in DMSO can be attributed to several factors:

  • Compound Characteristics: The inherent hydrophobicity and crystalline structure of the compound can make it difficult to dissolve.

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.

  • Temperature: Dissolution can be an endothermic process, and ambient temperature may not be sufficient to overcome the energy barrier for dissolution.

  • Concentration: Attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in DMSO will result in a suspension rather than a true solution.

Troubleshooting Guide: this compound Insolubility in DMSO

If you are encountering issues with dissolving this compound in DMSO, please follow the troubleshooting workflow below.

G start Start: this compound insolubility observed check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No heat_vortex Gently warm the solution (37°C) and vortex. check_dmso->heat_vortex Yes use_fresh_dmso->heat_vortex sonicate Sonicate the solution in a water bath. heat_vortex->sonicate Still insoluble check_solubility Does the compound dissolve? sonicate->check_solubility success Success: Compound is dissolved. Proceed with experiment. check_solubility->success Yes lower_concentration Prepare a more dilute stock solution. check_solubility->lower_concentration No lower_concentration->heat_vortex re_evaluate Re-evaluate experimental requirements. Consider alternative solvents if DMSO is not critical. lower_concentration->re_evaluate If insolubility persists at lower concentrations end End: Issue persists. Contact technical support. re_evaluate->end

Troubleshooting workflow for this compound insolubility.

Experimental Protocols

Below are recommended protocols for preparing a this compound stock solution and for performing an in vitro HCV protease inhibition assay.

Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator

    • Water bath set to 37°C

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

    • If solids persist, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

    • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

In Vitro HCV NS3/4A Protease Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

  • Assay Buffer Preparation:

    • Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, and 0.01% Triton X-100.

  • Reaction Mixture Preparation:

    • Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

    • In a 96-well plate, add the diluted this compound or a DMSO vehicle control.

    • Add recombinant HCV NS3/4A protease to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiation and Measurement of Proteolytic Reaction:

    • Initiate the reaction by adding a fluorogenic peptide substrate specific for HCV NS3/4A protease.

    • Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.

    • Collect data at regular intervals to determine the rate of substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Signaling Pathway Diagram

The following diagram illustrates the role of HCV NS3/4A protease in the viral life cycle and its interference with the host's innate immune signaling, which is the target of this compound.

G cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Processes MAVS MAVS NS3_4A->MAVS Cleaves & Inactivates TRIF TRIF NS3_4A->TRIF Cleaves & Inactivates Viral_RNA_Sensing Viral RNA Sensing (RIG-I/MDA5) Viral_RNA_Sensing->MAVS Viral_RNA_Sensing->TRIF IRF3_NFkB IRF3/NF-κB Activation MAVS->IRF3_NFkB TRIF->IRF3_NFkB IFN_Production Interferon Production IRF3_NFkB->IFN_Production BMS986144 This compound BMS986144->NS3_4A Inhibits

HCV NS3/4A protease signaling and inhibition by this compound.

References

Optimizing BMS-986144 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986144. Our goal is to help you optimize the concentration of this compound to achieve your research objectives while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3][4] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into individual viral proteins.[2] By inhibiting this enzyme, this compound blocks the viral replication cycle.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of this compound can vary depending on the HCV genotype and the cell line used. It exhibits potent inhibition of HCV replicons with EC50 values in the nanomolar range: 2.3 nM (GT-1a), 0.7 nM (GT-1b), 1.0 nM (GT-2a), 12 nM (GT-3a), 8.0 nM (1a R155X), and 5.8 nM (1b D168V).[1] For initial experiments, it is advisable to perform a dose-response study starting from the low nanomolar range up to a concentration where cytotoxicity is observed.

Q3: At what concentration does this compound become cytotoxic?

A3: The cytotoxic concentration of this compound can be cell line-dependent. In vitro studies have shown a favorable cytotoxicity profile in Huh7 and MT2 cell lines, with 50% cytotoxic concentrations (CC50) of 25 µM and 34 µM, respectively.[2] It is crucial to determine the CC50 in your specific experimental system.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: Several commercially available assays can be used to measure cell viability and cytotoxicity. Common methods include tetrazolium reduction assays (e.g., MTT, MTS, XTT), which measure metabolic activity, and assays that measure membrane integrity (e.g., LDH release).[5][6][7][8] It is recommended to use at least two different methods to confirm your results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at expected effective concentrations. The specific cell line being used is more sensitive to this compound.Determine the CC50 for your specific cell line using a cell viability assay. Lower the concentration of this compound used in your experiments to a level well below the determined CC50.
The compound has low solubility in the culture medium, leading to precipitation and non-specific toxicity.Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%). Visually inspect the culture medium for any signs of precipitation after adding this compound.
Inconsistent results between experiments. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well and that the cells are in the logarithmic growth phase at the start of the experiment.
Fluctuation in incubation times.Adhere strictly to the optimized incubation times for both the compound treatment and the viability assay.
No significant inhibition of HCV replication at expected effective concentrations. The HCV genotype being used is less sensitive to this compound.Confirm the EC50 for your specific HCV genotype. You may need to increase the concentration, but be mindful of potential cytotoxicity.
The compound has degraded.Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes

HCV Genotype/RepliconEC50 (nM)
GT-1a2.3[1]
GT-1b0.7[1]
GT-2a1.0[1]
GT-3a12[1]
1a R155X8.0[1]
1b D168V5.8[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50 (µM)
Huh725[2]
MT234[2]

Experimental Protocols

Protocol: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

hcv_replication_pathway cluster_host_cell Host Cell HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_Proteins Mature Viral Proteins Viral_Proteins->Replication_Complex Assembly_Release Virus Assembly and Release Viral_Proteins->Assembly_Release New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Assembly_Release NS3_4A->Viral_Proteins Cleavage BMS986144 This compound BMS986144->NS3_4A Inhibition

Caption: HCV Replication and Inhibition by this compound.

cytotoxicity_workflow cluster_workflow Cytotoxicity Assessment Workflow Start Seed Cells in 96-well Plate Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Signal (e.g., Absorbance) Assay->Measurement Analysis Analyze Data and Determine CC50 Measurement->Analysis

Caption: General Workflow for Cytotoxicity Assessment.

References

Overcoming low potency of BMS-986144 in replicon assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BMS-986144 in Hepatitis C Virus (HCV) replicon assays. Given the consistently reported high potency of this compound in the low nanomolar range, observing low potency is likely indicative of experimental variables that need to be addressed.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to an apparent decrease in the potency of this compound in your HCV replicon assays.

Question: Why am I observing low potency (high EC50 value) for this compound in my HCV replicon assay?

Answer: The reported EC50 values for this compound are consistently in the low nanomolar range against various HCV genotypes.[1] An observation of low potency is likely due to experimental factors. Here are several potential causes and troubleshooting steps:

1. Compound Integrity and Handling:

  • Solubility: this compound is typically dissolved in DMSO to create a stock solution.[2][3] If the compound precipitates upon dilution into your aqueous cell culture medium, its effective concentration will be reduced.

    • Troubleshooting:

      • Ensure your final DMSO concentration in the assay is low (generally ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation.[4][5]

      • When diluting from a DMSO stock, perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[3]

      • If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and vortexing may help redissolve the compound.[2]

  • Stability: Ensure the compound has been stored correctly (typically at -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2][6]

2. Assay System and Conditions:

  • Cell Health: The health and passage number of your Huh-7 (or other permissive) cells are critical. Stressed or high-passage cells can exhibit altered metabolism and reduced replicon replication, affecting the apparent potency of inhibitors.

    • Troubleshooting:

      • Use low-passage, healthy cells for your experiments.

      • Ensure optimal cell seeding density to avoid overgrowth or sparse cultures during the assay.

  • Replicon System: The specific replicon construct (genotype, reporter gene, adaptive mutations) can influence the outcome.[7][8][9]

    • Troubleshooting:

      • Verify the integrity and sequence of your replicon construct.

      • Be aware that different HCV genotypes and resistance-associated substitutions (RASs) can have varying susceptibility to inhibitors.[1]

  • Assay Duration: An extended incubation time might lead to compound degradation or the emergence of resistant replicon variants. A typical incubation period for replicon assays is 48-72 hours.[8]

3. Experimental Execution:

  • Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to incorrect final compound concentrations.

  • Controls: Ensure your positive (e.g., another known potent HCV inhibitor) and negative (DMSO vehicle) controls are behaving as expected. This will help differentiate between a compound-specific issue and a general assay problem.

Below is a systematic workflow to troubleshoot low potency observations:

G cluster_0 Initial Observation cluster_1 Compound Integrity Check cluster_2 Assay System Validation cluster_3 Cytotoxicity Assessment cluster_4 Resolution A Low Potency of this compound Observed B Prepare Fresh Dilutions A->B C Check Solubility & Storage B->C D Validate Positive/Negative Controls C->D E Assess Cell Health & Passage Number D->E F Confirm Replicon Integrity E->F G Perform Cytotoxicity Assay (e.g., MTT) F->G H Potency Restored G->H

A systematic approach to troubleshooting low potency.
Question: How can I determine if the observed effect is due to cytotoxicity rather than specific antiviral activity?

Answer: It is crucial to differentiate between specific inhibition of HCV replication and general cytotoxicity. A compound that is toxic to the host cells will lead to a reduction in the reporter signal (e.g., luciferase), which can be misinterpreted as antiviral activity.

  • Solution: Perform a standard cytotoxicity assay in parallel with your replicon assay, using the same cell line, compound concentrations, and incubation time. The MTT assay is a common method for this.

  • Interpretation: A potent and specific antiviral agent will have a high therapeutic index, meaning its cytotoxic concentration (CC50) is significantly higher than its effective concentration (EC50). If the EC50 value is close to the CC50 value, the observed "potency" is likely due to cell death.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct-acting antiviral (DAA) that functions as a potent, pan-genotype inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[1][10][11] By blocking this protease, this compound prevents the formation of the viral replication complex, thereby halting viral replication.[10][11]

The following diagram illustrates the role of NS3/4A in the HCV life cycle:

G cluster_0 HCV Genome cluster_1 Translation cluster_2 Proteolytic Cleavage cluster_3 Viral Replication HCV RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV RNA->Polyprotein Translation NS3/4A NS3/4A Protease Polyprotein->NS3/4A Self-cleavage NS Proteins Mature Nonstructural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3/4A->NS Proteins Cleaves polyprotein Replication Complex Replication Complex Formation NS Proteins->Replication Complex

Role of NS3/4A protease in HCV polyprotein processing.

Q2: What are the reported EC50 values for this compound?

A2: this compound has demonstrated potent activity against a range of HCV genotypes in replicon assays. The reported 50% effective concentration (EC50) values are summarized in the table below.

HCV Genotype/VariantReported EC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Genotype 1a (R155K)8.0
Genotype 1b (D168V)5.8
Data sourced from MedChemExpress.[1]

Q3: What cell lines are suitable for HCV replicon assays with this compound?

A3: The most commonly used cell line for HCV replicon assays is the human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7-lunet.[12][13] These cells are highly permissive for HCV RNA replication.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[2] This stock solution should be stored at -20°C or -80°C for long-term stability.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

HCV Luciferase Reporter Replicon Assay Protocol

This protocol provides a general framework for assessing the antiviral activity of this compound using an HCV replicon system that expresses a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

Materials:

  • Huh-7 cells harboring a stable HCV luciferase replicon

  • Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count healthy, low-passage Huh-7 replicon cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the end of the assay (e.g., 5,000 - 10,000 cells per well).

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO.

    • Further dilute the DMSO serial dilutions into complete growth medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and positive control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Carefully remove the medium from the wells.

    • Wash the cells once with PBS.

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., add passive lysis buffer and incubate for 15 minutes).[13]

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (defined as 0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

MTT Cytotoxicity Assay Protocol

This protocol is used to assess the cytotoxicity of this compound on the host cells.

Materials:

  • Huh-7 cells (the same cell line used for the replicon assay)

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the HCV Luciferase Reporter Replicon Assay Protocol, but use a clear 96-well plate.

  • Incubation:

    • Incubate the plate for the same duration as the replicon assay (48-72 hours) at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. This can be aided by gentle shaking.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

References

Technical Support Center: BMS-986144 and Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BMS-986144 and other small molecule inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your cellular assays, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a viral enzyme essential for HCV replication, as it processes the viral polyprotein into mature nonstructural proteins.[4][5] By inhibiting this protease, this compound blocks viral replication.

Q2: Does this compound have known off-target effects?

Based on available data, this compound is a highly selective inhibitor. In vitro profiling of this compound against a panel of enzymes and receptors showed no significant off-target activity at concentrations up to 10 μM .[2] This high degree of selectivity is a key characteristic of this compound.

Q3: What is the known cytotoxicity of this compound?

While this compound is highly selective, like any compound, it can exhibit cytotoxicity at high concentrations. It is important to work within the therapeutic window to avoid confounding cytotoxic effects. The reported 50% cytotoxic concentration (CC50) values are presented below.

Cell LineCC50 (μM)Cell Type
Huh725Human Hepatocellular Carcinoma
MT234Human T-cell Leukemia
Data sourced from in vitro cytotoxicity profiling.[2]

Q4: I am observing unexpected results in my assay when using this compound. Could these be off-target effects?

While this compound is known to be highly selective, unexpected results in cellular assays can arise from various factors. It is crucial to systematically troubleshoot to determine the cause. Consider the following possibilities:

  • Compound Concentration: Using concentrations significantly higher than the effective concentration (EC50) for HCV replicon inhibition may lead to non-specific effects or cytotoxicity.[3]

  • Cellular Context: The specific cell line you are using may have unique sensitivities or express proteins that could interact with the compound in an unforeseen manner.

  • Experimental Artifacts: Issues with compound solubility, stability in media, or interactions with assay components (e.g., reporter enzymes) can lead to misleading results.

Q5: What general steps can I take to validate that my observed phenotype is an on-target effect of an inhibitor?

To confirm that an observed cellular effect is due to the inhibition of the intended target, several validation experiments are recommended:

  • Perform a Dose-Response Analysis: The observed phenotype should correlate with the known potency (IC50 or EC50) of the inhibitor for its primary target. Off-target effects often manifest at higher concentrations.

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Conduct a Rescue Experiment: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect.

  • Utilize a Negative Control: A structurally similar but inactive analog of the inhibitor, if available, should not produce the phenotype.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound or other small molecule inhibitors.

Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.

  • Possible Cause: The inhibitor concentration may be too high for your specific cell line, or the cells may be under stress from other culture conditions.

  • Troubleshooting Steps:

    • Verify Inhibitor Concentration: Double-check all calculations for stock solutions and dilutions.

    • Perform a Cytotoxicity Assay: Determine the CC50 of this compound in your specific cell line using an appropriate method (e.g., CellTiter-Glo®, LDH release assay). A detailed protocol is provided below.

    • Lower the Inhibitor Concentration: Use a concentration at or slightly above the EC50 for on-target activity, ensuring it is well below the measured CC50 in your cell line.

    • Check Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity. Typically, DMSO concentrations should be kept below 0.5%.

Issue 2: Inconsistent or unexpected phenotypic results in a cellular assay.

  • Possible Cause: The observed phenotype may be an artifact of the assay itself or an uncharacterized off-target effect at the concentration used.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its intended target in your cellular context.

    • Counter-Screen Your Assay: If using a reporter assay, test the inhibitor with a control vector that lacks the specific response element to ensure it is not directly affecting the reporter protein.

    • Profile for Off-Target Liabilities: If you strongly suspect an off-target effect, consider having the compound screened against a broad panel of kinases or other relevant protein families.

On-Target Signaling Pathway and Experimental Workflows

To provide context for the on-target activity of this compound, the diagram below illustrates the role of HCV NS3/4A protease in cleaving host immune signaling proteins, a process blocked by the inhibitor.

HCV_Signaling cluster_virus HCV Replication cluster_host Host Cell Innate Immunity HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing MAVS MAVS (on Mitochondria) NS3_4A->MAVS Cleaves & Inactivates TRIF TRIF NS3_4A->TRIF Cleaves & Inactivates IRF3 IRF3 Activation MAVS->IRF3 TRIF->IRF3 IFN Interferon Production IRF3->IFN BMS986144 This compound BMS986144->NS3_4A Inhibits

Caption: On-target effect of this compound on the HCV life cycle and host immunity.

The following workflow provides a general approach for investigating suspected off-target effects.

Off_Target_Workflow Start Unexpected Phenotype Observed Validate_Phenotype Validate Phenotype (Dose-Response, Different Inhibitor) Start->Validate_Phenotype Is_On_Target Is Phenotype Consistent with On-Target Activity? Validate_Phenotype->Is_On_Target On_Target Likely On-Target Effect Is_On_Target->On_Target Yes Investigate_Off_Target Investigate Potential Off-Target Effects Is_On_Target->Investigate_Off_Target No CETSA Confirm Target Engagement (e.g., CETSA) Investigate_Off_Target->CETSA Profiling Broad Panel Screening (e.g., Kinome Scan) Investigate_Off_Target->Profiling CETSA->Is_On_Target Target Engaged Identify_Off_Target Identify Potential Off-Target(s) Profiling->Identify_Off_Target

Caption: General workflow for investigating suspected off-target effects.

Key Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well clear-bottom, opaque-walled plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in kit)

  • Stop solution (provided in kit)

  • Plate reader capable of measuring absorbance

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include wells for:

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in medium only.

      • Maximum LDH Release Control: Cells to be treated with lysis buffer.

    • Remove the seeding medium and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Approximately 30 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release Control" wells.

    • Following the kit manufacturer's instructions, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

    • Add the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

    • Plot the % cytotoxicity against the log of the inhibitor concentration to determine the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a cell. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Materials:

  • Intact cells

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a thermal cycler

  • Centrifuge capable of handling small volumes at high speed

  • Protein quantification method (e.g., Western blotting, ELISA)

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells (e.g., by freeze-thaw cycles or sonication) in PBS containing protease inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein (NS3/4A, if a suitable antibody is available and the target is expressed) remaining at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: Compare the melting curves of the target protein in the presence and absence of this compound. A shift in the curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.

References

Interpreting unexpected results with BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986144. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] This protease is a serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[2][4] By inhibiting this enzyme, this compound blocks the maturation of viral proteins, thereby halting viral replication.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.[5]

Q3: What is the known anti-HCV activity of this compound across different genotypes?

A3: this compound has demonstrated potent activity against a range of HCV genotypes and common resistant variants in replicon assays. The 50% effective concentration (EC50) values are summarized in the table below.

Q4: Is there any information on the cytotoxicity of this compound?

A4: In vitro studies have shown a favorable cytotoxicity profile for this compound in Huh7 and MT2 cell lines, with 50% cytotoxic concentration (CC50) values of 25 µM and 34 µM, respectively.[2] This provides a significant therapeutic index in these cell lines.[2]

Q5: Has this compound shown any off-target activity?

A5: In vitro profiling of this compound against a panel of enzymes and receptors has revealed no significant off-target activity at concentrations up to 10 µM.[2] However, it is important to note that off-target effects can be cell-type or context-specific.

Troubleshooting Guide

Issue 1: Higher than expected EC50 values or apparent lack of efficacy.

This could be due to several factors, from compound handling to experimental setup.

Potential Cause Recommended Action
Compound Degradation Ensure proper storage conditions have been maintained (-20°C for long-term). Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.
Compound Precipitation This compound is a macrocyclic peptide and may have limited solubility in aqueous media. Visually inspect cell culture media for any signs of precipitation after adding the compound. Consider pre-diluting the DMSO stock in a small volume of media before adding to the final culture volume.
Cell Line Health Ensure that the cell lines used (e.g., Huh-7) are healthy and not contaminated. Perform regular cell health checks and mycoplasma testing.
Replicon Stability The HCV replicon within the cell line may not be stable or may have a low replication rate. Use a positive control, such as a known potent HCV inhibitor, to validate the assay.
Assay Sensitivity The sensitivity of your assay (e.g., luciferase reporter, qPCR) may be insufficient. Optimize assay conditions and ensure that the signal-to-background ratio is adequate.
Drug Resistance Pre-existing or rapidly emerging drug-resistant variants in the cell population can lead to reduced efficacy.[6][7] Sequence the NS3/4A protease region of your replicon to check for known resistance mutations.
Issue 2: Observed cytotoxicity at concentrations lower than expected.

While this compound has a reported favorable cytotoxicity profile, this can be cell-line dependent.

Potential Cause Recommended Action
Cell Line Sensitivity The cell line you are using may be more sensitive to this compound than Huh7 or MT2 cells. Perform a dose-response curve to determine the CC50 in your specific cell line.
DMSO Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media is consistent across all conditions and is at a non-toxic level (typically <0.5%).
Compound Impurity If the compound was sourced from a third party, consider the possibility of impurities. Verify the purity of your compound stock.
Off-Target Effects Although reported to be selective, at higher concentrations or in specific cellular contexts, unforeseen off-target effects could lead to cytotoxicity.[2] Consider evaluating markers of cellular stress or apoptosis.
Issue 3: Inconsistent results between experimental repeats.

Variability in results can be frustrating. A systematic approach can help identify the source of the inconsistency.

Potential Cause Recommended Action
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes.
Cell Seeding Density Inconsistent cell seeding density can lead to variability in replicon activity and cell health. Standardize your cell seeding protocol.
Incubation Time Ensure consistent incubation times with the compound for all experiments.
Reagent Variability Use the same batches of reagents (e.g., media, serum, assay kits) for a set of experiments where possible. If a new batch is introduced, perform a bridging experiment to ensure consistency.
Food Effect Analogy While not directly applicable to in vitro studies, the bioavailability of some protease inhibitors can be affected by food in vivo.[8] This highlights the sensitivity of these compounds to their environment. Ensure your in vitro conditions are as consistent as possible.

Data Summary

Table 1: In Vitro Activity of this compound in HCV Replicon Assays

HCV Genotype/VariantEC50 (nM)
GT-1a2.3
GT-1b0.7
GT-2a1.0
GT-3a12
1a R155X8.0
1b D168V5.8

Data sourced from MedChemExpress.[1][3]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50 (µM)
Huh725
MT234

Data sourced from Immune System Research.[2]

Experimental Protocols

Key Experiment: HCV Replicon Assay

The following is a generalized protocol for determining the anti-HCV activity of this compound using a luciferase-based replicon assay.

  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene into 96- or 384-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Further dilute the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Compound Treatment: Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.

  • Cytotoxicity Assay (Optional but Recommended): In parallel plates or using a multiplexed assay, assess cell viability using a method such as CellTiter-Glo®, MTT, or resazurin-based assays to determine the CC50.

  • Data Analysis: Normalize the luciferase signal to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Visualizations

hcv_replication_pathway HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Cleavage Viral Proteins (NS4A, NS4B, NS5A, NS5B) Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3/4A Protease->Viral Proteins (NS4A, NS4B, NS5A, NS5B) Processes This compound This compound This compound->NS3/4A Protease Inhibits Replication Complex Replication Complex Viral Proteins (NS4A, NS4B, NS5A, NS5B)->Replication Complex Forms New HCV RNA New HCV RNA Replication Complex->New HCV RNA Replication

Caption: Simplified signaling pathway of HCV replication and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Luciferase Activity Measure Luciferase Activity Incubate->Measure Luciferase Activity Assess Cytotoxicity Assess Cytotoxicity Incubate->Assess Cytotoxicity Calculate EC50/CC50 Calculate EC50/CC50 Measure Luciferase Activity->Calculate EC50/CC50 Assess Cytotoxicity->Calculate EC50/CC50

Caption: General experimental workflow for determining the efficacy of this compound.

troubleshooting_tree Unexpected Result Unexpected Result High EC50 High EC50 Unexpected Result->High EC50 Low CC50 Low CC50 Unexpected Result->Low CC50 Inconsistent Results Inconsistent Results Unexpected Result->Inconsistent Results Check Compound Integrity Check Compound Integrity High EC50->Check Compound Integrity Validate Assay Validate Assay High EC50->Validate Assay Assess Cell Health Assess Cell Health Low CC50->Assess Cell Health Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol

Caption: A logical troubleshooting guide for unexpected experimental outcomes with this compound.

References

BMS-986144 Technical Support Center: Stability and Storage for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of BMS-986144 for research purposes. The following information is curated for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows. Please note that specific, quantitative stability data for this compound is limited in publicly available literature; therefore, these recommendations are based on information from chemical suppliers, general principles of handling similar compounds, and the known chemistry of its functional groups.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For optimal stability, the solid form of this compound should be stored under controlled conditions. It is recommended to keep it in a dry and dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1] If stored properly, the compound is expected to be stable for over three years.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months) and can be kept at 0 - 4°C for short-term use (days to weeks).[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, it is recommended to protect both the solid compound and its solutions from light.[1] Storage in amber vials or by wrapping containers in aluminum foil is a standard precautionary measure.

Q5: What are the potential degradation pathways for this compound?

A5: this compound contains functional groups such as a carbamate and a sulfonamide, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. The macrocyclic structure may also be sensitive to strong acids or bases. Degradation can lead to the cleavage of the carbamate or sulfonamide bonds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.- Review storage conditions of both solid compound and stock solutions. - Prepare fresh stock solutions from solid compound. - Perform a quality control check (e.g., HPLC) on the stock solution.
Precipitation in stock solution upon thawing Low solubility at lower temperatures or solvent evaporation.- Gently warm the solution to room temperature and vortex to redissolve. - Ensure vials are tightly sealed to prevent solvent evaporation. - If precipitation persists, sonication may be attempted.
Loss of compound activity over time Degradation in solution.- Minimize the time solutions are kept at room temperature. - Avoid multiple freeze-thaw cycles by using aliquots. - For aqueous experimental buffers, prepare fresh dilutions from the DMSO stock for each experiment.

Quantitative Data Summary

Form Condition Temperature Duration Recommendation
SolidShort-term0 - 4°CDays to weeksStore in a dry, dark place.[1]
SolidLong-term-20°CMonths to yearsStore in a dry, dark place.[1]
Stock Solution (in DMSO)Short-term0 - 4°CDays to weeksAliquot to avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO)Long-term-20°CMonthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparing Stock Solutions
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

Representative Protocol for Stability-Indicating HPLC Method

This protocol is a general guideline and should be optimized for the specific equipment and conditions used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate a solution of this compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Prepare samples from the forced degradation studies at a suitable concentration (e.g., 0.1 mg/mL).

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues Inconsistent Results Inconsistent Results Check Storage Review Storage Conditions (Solid & Solution) Inconsistent Results->Check Storage Prepare Fresh Prepare Fresh Stock Solution Check Storage->Prepare Fresh If improper QC Check Perform QC (e.g., HPLC) Prepare Fresh->QC Check Precipitate Precipitate in Solution Warm and Vortex Warm to RT and Vortex Precipitate->Warm and Vortex Check Seal Ensure Vial is Tightly Sealed Warm and Vortex->Check Seal Activity Loss Loss of Activity Minimize RT Minimize Time at Room Temp Activity Loss->Minimize RT Use Aliquots Use Single-Use Aliquots Minimize RT->Use Aliquots

Caption: Troubleshooting workflow for common stability issues with this compound.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Macrocycle_Opening Macrocycle Opening This compound->Macrocycle_Opening  Strong Acid/Base Carbamate_Cleavage Carbamate Cleavage Product Hydrolysis->Carbamate_Cleavage Sulfonamide_Cleavage Sulfonamide Cleavage Product Hydrolysis->Sulfonamide_Cleavage

Caption: Potential degradation pathways of this compound.

References

Cell line specific activity of BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986144, a third-generation, pan-genotype NS3/4A protease inhibitor for the study of Hepatitis C Virus (HCV) infection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is an enzyme crucial for the replication of the virus.[2] By inhibiting this enzyme, this compound blocks the cleavage of the HCV polyprotein, a necessary step for the formation of mature viral proteins, thereby preventing viral replication.[2]

Q2: In which cell lines has the activity of this compound been characterized?

A2: The antiviral activity of this compound has been primarily characterized using HCV replicon systems in human hepatoma cell lines, such as Huh-7. The cytotoxicity of the compound has been evaluated in Huh7 and MT2 cell lines.[2]

Q3: What is the solubility and recommended storage for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The product is stable for several weeks during standard shipping at ambient temperatures.

Q4: Does this compound have any known off-target activities?

A4: In vitro profiling of this compound at a concentration of 10 μM showed no significant off-target activity against a panel of other enzymes and receptors.[2]

Q5: What is the potential for drug-drug interactions with this compound?

A5: The discovery of this compound involved modifications to reduce time-dependent inhibition of cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. Specifically, a deuterated methoxy group was incorporated to redirect metabolism away from a pathway that caused CYP inhibition in earlier prototypes. While this design feature minimizes the risk, it is always advisable to consider potential interactions when co-administering with compounds known to be strong inhibitors or inducers of CYP enzymes.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and its cytotoxicity profile.

Table 1: Anti-HCV Replicon Activity of this compound [1]

HCV Genotype/VariantEC50 (nM)
GT-1a2.3
GT-1b0.7
GT-2a1.0
GT-3a12
1a R155X (Resistant)8.0
1b D168V (Resistant)5.8

Table 2: In Vitro Cytotoxicity of this compound [2]

Cell LineCC50 (μM)
Huh725
MT234

Experimental Protocols

HCV Replicon Assay (General Protocol)

This protocol provides a general framework for determining the EC50 of this compound in a stable HCV replicon cell line. Specific parameters may need to be optimized for your particular cell line and replicon.

Materials:

  • HCV replicon-harboring cells (e.g., Huh-7)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase-based replicon)

  • Plate reader capable of measuring luminescence or a method for quantifying HCV RNA (e.g., qRT-PCR)

Procedure:

  • Cell Plating: Seed the HCV replicon cells in 96-well plates at a density that will maintain them in the exponential growth phase for the duration of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: no-drug (vehicle control) and a positive control inhibitor if available.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • qRT-PCR: If measuring HCV RNA levels, extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Cytotoxicity Assay (MTT Assay Protocol)

This protocol describes a method to assess the cytotoxicity of this compound in a chosen cell line (e.g., Huh7 or MT2).

Materials:

  • Huh7 or MT2 cells

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in the cell culture medium as described in the replicon assay protocol. Treat the cells with the compound dilutions and incubate for a period that corresponds to the duration of your antiviral assay (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the CC50 value.

Troubleshooting Guides

HCV Replicon Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the 96-well plate- Inaccurate pipetting of the compound- Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and change tips between dilutions.
No or very low signal (e.g., luciferase activity) - Low replicon replication efficiency in the cell line- Cells are overgrown or unhealthy- Problem with the detection reagent- Use a highly permissive cell clone.- Optimize cell seeding density and ensure proper culture conditions.- Check the expiration date and proper storage of the assay reagents.
EC50 value is significantly higher than expected - Compound instability in the culture medium- Presence of resistant variants in the cell population- Incorrect compound concentration- Prepare fresh dilutions of the compound for each experiment.- Sequence the replicon to check for known resistance mutations.- Verify the concentration of your compound stock.
Cytotoxicity Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background absorbance - Contamination of the cell culture- Phenol red in the medium interfering with the reading- Check for microbial contamination.- Use a medium without phenol red for the assay.
Inconsistent results - Variation in incubation times- Incomplete solubilization of formazan crystals- Standardize all incubation periods precisely.- Ensure complete dissolution of the crystals by thorough mixing before reading.
Apparent increase in viability at high compound concentrations - Compound precipitation at high concentrations can interfere with the absorbance reading.- The compound itself is colored and absorbs at 570 nm.- Visually inspect the wells for any precipitate.- Run a control with the compound in the medium without cells to check for background absorbance.

Visualizations

HCV_NS3_4A_Inhibition_Pathway cluster_inhibition Inhibition Pathway HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage by Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Produces No_Replication Replication Blocked BMS986144 This compound BMS986144->NS3_4A Inhibits Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Forms Viral_Replication HCV Replication Replication_Complex->Viral_Replication

Caption: Mechanism of action of this compound on HCV replication.

HCV_Replicon_Assay_Workflow Start Start Plate_Cells Plate HCV Replicon Cells Start->Plate_Cells Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with Compound Plate_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Readout Measure Replicon Activity (Luciferase or qRT-PCR) Incubate->Readout Analyze Calculate EC50 Readout->Analyze End End Analyze->End

Caption: Experimental workflow for the HCV replicon assay.

Troubleshooting_Logic Problem Unexpected Result in Assay Check_Cells Are cells healthy and at the correct density? Problem->Check_Cells Check_Compound Is the compound concentration and preparation correct? Problem->Check_Compound Check_Reagents Are all assay reagents fresh and correctly prepared? Problem->Check_Reagents Check_Equipment Is the plate reader/ -PCR machine calibrated? Problem->Check_Equipment Solution_Cells Optimize cell culture conditions Check_Cells->Solution_Cells No Solution_Compound Prepare fresh compound dilutions Check_Compound->Solution_Compound No Solution_Reagents Use new reagents Check_Reagents->Solution_Reagents No Solution_Equipment Calibrate equipment Check_Equipment->Solution_Equipment No

Caption: A logical approach to troubleshooting experimental issues.

References

Addressing variability in BMS-986144 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BMS-986144

Disclaimer: Publicly available scientific literature identifies this compound as a pan-genotype NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV).[1][2][3][4][5] The following technical support guide has been developed based on the user's premise that this compound is an experimental dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Information is derived from established principles of JAK family kinase inhibitors and data on related compounds, such as the selective TYK2 inhibitor Deucravacitinib (BMS-986165).[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a dual TYK2/JAK1 inhibitor?

A dual TYK2/JAK1 inhibitor simultaneously blocks the activity of two key intracellular enzymes in the JAK-STAT signaling pathway.[10][11][12] This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus, where they regulate gene expression involved in immunity and inflammation.[13][14]

  • TYK2 is essential for signaling from cytokines like IL-12, IL-23, and Type I interferons (IFN).[15][16]

  • JAK1 is involved in signaling for Type I IFNs and cytokines that use the common gamma chain, such as IL-6.[12][16] By inhibiting both, the compound can broadly suppress pro-inflammatory signaling pathways implicated in various autoimmune diseases.[10][11]

Q2: Why am I observing significant variability in my IC50 values between experiments?

Variability in IC50 values is a common issue in kinase inhibitor assays and can stem from several factors:

  • Assay Conditions: Minor differences in ATP concentration, substrate concentration, or enzyme batch can significantly alter IC50 values.[17]

  • Cellular State: The metabolic activity, passage number, and confluency of cells can affect their response to inhibitors.

  • Compound Stability: The inhibitor may degrade in solution or in the presence of serum proteins. Ensure fresh dilutions are made from a stable stock solution for each experiment.

  • Interindividual Variability: In clinical or preclinical studies, baseline disease activity and patient-specific factors can lead to varied responses.[18][19]

Q3: I'm seeing unexpected cytotoxicity at concentrations where I expect to see specific pathway inhibition. What could be the cause?

Unexpected cell death can be due to on-target or off-target effects:

  • On-Target Toxicity: The TYK2/JAK1 pathway is involved in cellular survival signals for certain cell types. Potent inhibition may lead to apoptosis.

  • Off-Target Kinase Inhibition: Many kinase inhibitors can bind to other kinases beyond their intended targets, especially at higher concentrations.[20] Inhibition of kinases essential for cell survival can cause toxicity. A kinome scan is recommended to identify potential off-target interactions.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low and consistent across all wells (typically <0.5%) to avoid solvent-induced cell death.[21]

  • Rhabdomyolysis: Although rare, rhabdomyolysis (skeletal muscle breakdown) is a serious adverse effect associated with some systemic drugs, including certain kinase inhibitors and statins.[22][23][24] This is primarily a clinical concern but could be relevant in animal studies if muscle weakness or relevant biomarkers (e.g., elevated creatine kinase) are observed. The mechanism often involves disruption of myocyte energy balance and calcium homeostasis.[22][23]

Q4: What are the best practices for preparing and storing a small molecule inhibitor like this?

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in pre-warmed cell culture medium or assay buffer. Vortex gently to ensure complete dissolution. Do not store working dilutions for extended periods.

Troubleshooting Guides

Guide 1: Inconsistent or Weak Inhibition of STAT Phosphorylation
Question/Problem Possible Cause Recommended Troubleshooting Step
I don't see a dose-dependent decrease in phospho-STAT levels in my Western blot. 1. Suboptimal Inhibitor Concentration: The concentrations used may be too low to achieve effective inhibition in your cell system.Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to determine the effective concentration range and IC50 value.
2. Cell Line Insensitivity: The specific cell line may have low expression of TYK2/JAK1 or rely on redundant signaling pathways.Confirm TYK2 and JAK1 expression in your cell line. Test a different cell line known to have an active and sensitive JAK-STAT pathway.
3. Ineffective Cytokine Stimulation: The cells may not be adequately stimulated to induce a robust phosphorylation signal.Optimize the concentration and stimulation time for your chosen cytokine (e.g., IFN-α, IL-6, or IL-23). Ensure cells are healthy and properly serum-starved before stimulation.
4. Poor Antibody Quality: The primary antibodies for phospho-STAT or total STAT may be non-specific or used at a suboptimal dilution.Validate your antibodies using positive and negative controls. Perform a titration to find the optimal antibody concentration.
The inhibition effect disappears quickly after treatment. 1. Compound Instability/Metabolism: The inhibitor may be unstable in the culture medium or rapidly metabolized by the cells.Reduce the incubation time. Consider using a medium with lower serum content if stability is an issue.
Guide 2: High Variability in Cell Viability Assays
Question/Problem Possible Cause Recommended Troubleshooting Step
My cell viability results are inconsistent across replicate wells and experiments. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a single-cell suspension before plating. Mix the cell suspension between plating groups. Check for edge effects in the plate and consider leaving outer wells empty.
2. Compound Precipitation: The inhibitor may be precipitating at higher concentrations in the aqueous culture medium.Visually inspect the wells for precipitate under a microscope. Prepare dilutions carefully and ensure the final solvent concentration is low and consistent.[21]
3. Inconsistent Incubation Times: Variability in the timing of reagent addition or plate reading can affect the final signal.Use a multichannel pipette for reagent addition. Read all plates at the exact same time point after reagent addition.
The vehicle control (DMSO) is showing toxicity. 1. High Solvent Concentration: The final DMSO concentration is too high for the cell line.Ensure the final DMSO concentration does not exceed the tolerance level for your specific cell line (typically <0.5%). Maintain the same DMSO concentration across all wells, including untreated controls.

Experimental Protocols

Protocol 1: Cell-Based Phospho-STAT3 (Tyr705) Inhibition Assay (Western Blot)

This protocol is a standard method to assess the inhibition of JAK1-mediated signaling.

  • Cell Seeding: Plate a human cell line known to signal through JAK1 (e.g., HeLa, U-937) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution. Pre-treat the serum-starved cells with the desired concentrations of the inhibitor or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding a pre-determined optimal concentration of a JAK1-activating cytokine (e.g., 10 ng/mL of Oncostatin M or IL-6) for 15-30 minutes at 37°C. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

    • Strip the membrane and re-probe for Total STAT3 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol assesses the general cytotoxicity of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48 or 72 hours) at 37°C.

  • MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.

  • Measurement: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability for each concentration. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12 IL-12 / IL-23 IFN Type I IFN IFNAR IFNAR IFN->IFNAR Binds IL12R IL-12R / IL-23R TYK2_A TYK2 IL12R->TYK2_A JAK2 JAK2 IL12R->JAK2 TYK2_B TYK2 IFNAR->TYK2_B JAK1 JAK1 IFNAR->JAK1 TYK2_A->JAK2 STAT4 STAT4 TYK2_A->STAT4 p JAK2->STAT4 p TYK2_B->JAK1 STAT12 STAT1/2 TYK2_B->STAT12 p JAK1->STAT12 p Gene Gene Transcription (Inflammation) STAT4->Gene STAT12->Gene Inhibitor This compound (TYK2/JAK1 Inhibitor) Inhibitor->TYK2_A Inhibitor->TYK2_B Inhibitor->JAK1

Caption: Dual inhibition of TYK2 and JAK1 blocks key inflammatory cytokine pathways.

Experimental_Workflow A 1. Compound Preparation (Stock & Serial Dilutions) B 2. Cell Culture & Plating (Select appropriate cell line, seed plates) A->B C 3. Inhibitor Treatment (Pre-incubate cells with compound) B->C D 4. Pathway Stimulation (Add cytokine, e.g., IFN-α or IL-23) C->D E 5. Assay Readout (Choose appropriate endpoint) D->E F Western Blot (p-STAT / Total STAT) E->F Target Inhibition G Cell Viability Assay (MTS / MTT) E->G Cytotoxicity H Cytokine Release Assay (ELISA / Multiplex) E->H Functional Outcome I 6. Data Analysis (Calculate IC50 / GI50, statistical tests) F->I G->I H->I

Caption: General workflow for characterizing a kinase inhibitor in cell-based assays.

References

Technical Support Center: BMS-986144 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing BMS-986144 in cell-based assays. Our goal is to help you overcome potential challenges, particularly those related to cell permeability, to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, pan-genotype inhibitor of the Hepatitis C Virus (HCV) non-structural 3/4A (NS3/4A) protease.[1][2] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[3][4][5] It cleaves the HCV polyprotein at four different sites to produce mature viral proteins required for viral replication.[3][4][6] By inhibiting this protease, this compound blocks viral replication.[2][7]

Q2: What is the reported in vitro efficacy of this compound?

This compound has demonstrated potent activity against a range of HCV genotypes in replicon assays. The reported 50% effective concentration (EC50) values are summarized in the table below.

HCV Genotype/VariantEC50 (nM)
GT-1a2.3
GT-1b0.7
GT-2a1.0
GT-3a12
1a R155X8.0
1b D168V5.8
Data sourced from MedChemExpress.[1]

Q3: What is the general chemical nature of this compound?

This compound is based on a P1-P3 macrocyclic tripeptide motif.[2][8] Macrocyclic peptides are a class of molecules that can present challenges in terms of cell permeability due to their size and potential for conformational rigidity.

Troubleshooting Guide: Improving this compound Cell Permeability

Researchers may occasionally observe lower than expected potency of this compound in cell-based assays compared to its reported EC50 values. This discrepancy can often be attributed to suboptimal cell permeability of the compound. This guide provides a systematic approach to diagnose and address these potential issues.

Issue Diagnosis

The first step in troubleshooting is to determine if poor cell permeability is indeed the cause of the observed low activity.

A Start: Lower than expected This compound activity in cell-based assay B Is the compound in solution? (Check for precipitation in media) A->B C Optimize solubilization protocol. (See Protocol Optimization) B->C No D Is the assay readout reliable? (Validate controls) B->D Yes E Troubleshoot assay components. D->E No F Suspect poor cell permeability. D->F Yes G Perform permeability assays. (e.g., PAMPA, Caco-2) F->G

Caption: Troubleshooting workflow for low this compound activity.

Protocol Optimization

If poor cell permeability is suspected, the following protocol modifications can be implemented to enhance compound uptake.

1. Solvent Optimization

The choice and concentration of the solvent used to prepare the this compound stock solution and its final concentration in the cell culture medium are critical.

  • Q: What is the recommended solvent for this compound?

    • A: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture.

  • Q: What is the maximum recommended final concentration of DMSO in my cell-based assay?

    • A: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to not exceed 0.5% DMSO, although some cell lines may tolerate up to 1%.[9][10] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Final DMSO ConcentrationGeneral RecommendationPotential Effects on Cells
≤ 0.1%Considered safe for most cell lines.[9][11]Minimal to no cytotoxicity.
0.1% - 0.5%Generally acceptable for many cell lines.[9][12]May cause stress to sensitive cells.
> 0.5%Not recommended without prior validation.Increased risk of cytotoxicity and altered cell function.[9][10]

2. Use of Permeabilizing Agents

In some instances, transiently increasing the permeability of the cell membrane can enhance the uptake of a compound. This should be done with caution and with appropriate controls.

  • Q: Can I use permeabilizing agents to increase this compound uptake?

    • A: Yes, mild, non-ionic detergents can be used to transiently permeabilize cell membranes. However, this approach is aggressive and may alter cellular physiology, so it should be used as a last resort and with careful validation.

Permeabilizing AgentRecommended Starting ConcentrationIncubation TimeKey Considerations
Digitonin5-20 µg/mL5-10 minutesForms large pores, may lead to loss of cytosolic components.[13]
Saponin0.01-0.05% (w/v)5-15 minutesInteracts with cholesterol in the membrane.[13]
Triton X-1000.1-0.2% (v/v)5-10 minutesA stronger detergent that can solubilize membranes.

Important: Always include a vehicle control (permeabilizing agent alone) to assess the effect of the treatment on cell viability and the assay readout.

3. Alteration of Incubation Conditions

Simple changes to the experimental setup can sometimes improve compound uptake.

  • Increase Incubation Time: Extending the duration of cell exposure to this compound may allow for greater intracellular accumulation. A time-course experiment is recommended to determine the optimal incubation period.

  • Optimize Temperature: While most cell-based assays are performed at 37°C, temperature can influence membrane fluidity and transport processes. If feasible for your assay, exploring a range of temperatures (e.g., 35-38°C) may be beneficial.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

cluster_0 Donor Plate cluster_1 Filter Plate with Artificial Membrane cluster_2 Acceptor Plate A Add this compound in buffer (pH 7.4) B Lipid-impregnated filter A->B Incubate C Buffer (pH 7.4) B->C Compound diffuses D Quantify compound in both chambers (LC-MS/MS) C->D

Caption: Workflow for the PAMPA permeability assay.

Methodology:

  • A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[14]

  • The donor wells of the filter plate are filled with a solution of this compound in a buffer (e.g., PBS at pH 7.4).

  • The filter plate is placed on an acceptor plate containing buffer.

  • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, the concentrations of this compound in both the donor and acceptor wells are quantified using a suitable analytical method like LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

2. Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to assess drug absorption.

Methodology:

  • Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[15]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15][16]

  • For apical to basolateral (A-B) permeability, this compound is added to the apical side, and the amount of compound that transverses the monolayer to the basolateral side is measured over time.

  • For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and its transport to the apical side is measured.

  • Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[15]

HCV NS3/4A Protease Signaling Pathway

The following diagram illustrates the role of the HCV NS3/4A protease in the viral replication cycle, which is the target of this compound.

HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins Host & Viral Protease Cleavage NonStructural_Proteins Non-Structural Proteins (NS4B, NS5A, NS5B) NS3_4A->NonStructural_Proteins Cleavage NonStructural_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA BMS986144 This compound BMS986144->NS3_4A Inhibition

Caption: HCV NS3/4A protease's role in viral replication.

References

Validation & Comparative

A Comparative In Vitro Potency Analysis of BMS-986144 and Glecaprevir Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro potency of two prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors: BMS-986144 and glecaprevir. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antiviral agents.

I. Overview and Mechanism of Action

Both this compound and glecaprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease.[1][2] This enzyme is crucial for viral replication, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][3] By inhibiting this protease, both compounds effectively block the viral life cycle. This compound is described as a third-generation, pan-genotype NS3/4A protease inhibitor.[4] Glecaprevir is also a pangenotypic inhibitor and is a component of the approved combination therapy Mavyret (glecaprevir/pibrentasvir).[2]

II. Comparative In Vitro Potency

The in vitro potencies of this compound and glecaprevir have been evaluated using various assays, primarily HCV replicon systems and enzymatic assays. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Potency of this compound in HCV Replicon Assays
HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3[4]
Genotype 1b0.7[4]
Genotype 2a1.0[4]
Genotype 3a12[4]
Genotype 1a R155X8.0[4]
Genotype 1b D168V5.8[4]
Table 2: In Vitro Potency of Glecaprevir
Assay TypeHCV Genotype(s)Potency (nM)
Enzymatic Assay (IC50) Genotypes 1-63.5 - 11.3[3]
Replicon Assay (EC50) Genotypes 1-60.21 - 4.6
Replicon Assay (Median EC50) Genotypes 1-5 (40 clinical samples)0.30 (range: 0.05 - 3.8)
Replicon Assay (Median EC50) Genotype 1a0.08[3]
Replicon Assay (Median EC50) Genotype 1b0.29
Replicon Assay (Median EC50) Genotype 2a1.6
Replicon Assay (Median EC50) Genotype 2b2.2
Replicon Assay (Median EC50) Genotype 3a2.3
Replicon Assay (Median EC50) Genotype 4a0.41
Replicon Assay (Median EC50) Genotype 4d0.17[3]
Replicon Assay (Median EC50) Genotype 5a0.12[3]
Replicon Assay (Median EC50) Genotype 6a0.08 - 4.6[3]

III. Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro evaluation of HCV NS3/4A protease inhibitors.

A. HCV Replicon Assay

The HCV replicon assay is a cell-based method used to determine the antiviral activity of compounds by measuring the inhibition of viral RNA replication.

1. Cell Line:

  • The Huh-7 human hepatoma cell line, or its derivatives, is commonly used as it supports HCV replication.

2. Replicon Constructs:

  • Subgenomic HCV replicons are used, which are RNA molecules that can replicate autonomously within the host cell but do not produce infectious virus particles.

  • These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of replication levels.

3. General Procedure:

  • Transfection: Huh-7 cells are transfected with the HCV replicon RNA via electroporation.

  • Drug Treatment: The transfected cells are seeded in microplates and treated with serial dilutions of the test compound (e.g., this compound or glecaprevir).

  • Incubation: The plates are incubated for a period of time (typically 3 days) to allow for replicon replication and for the antiviral compound to exert its effect.

  • Quantification of Replication: The level of HCV RNA replication is measured by assaying the activity of the reporter enzyme (e.g., luciferase) or by quantifying viral RNA using RT-qPCR.

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

B. NS3/4A Protease Enzymatic Assay

This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.

1. Enzyme and Substrate:

  • Recombinant, purified HCV NS3/4A protease from different genotypes is used.

  • A synthetic peptide substrate that mimics the natural cleavage site of the protease is employed. This substrate is often labeled with a fluorophore and a quencher (FRET substrate).

2. General Procedure:

  • Incubation: The purified NS3/4A protease is incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the enzyme's activity by 50%, is determined from the dose-response curve.

IV. Visualized Pathways and Workflows

Mechanism of Action of NS3/4A Protease Inhibitors

HCV_Lifecycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Inhibitor This compound or Glecaprevir Inhibitor->NS3_4A Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication

Caption: Inhibition of HCV polyprotein processing by NS3/4A protease inhibitors.

Experimental Workflow for HCV Replicon Assay

Replicon_Assay_Workflow Start Start Transfection Transfect Huh-7 cells with HCV Replicon RNA Start->Transfection Seeding Seed transfected cells in microplates Transfection->Seeding Treatment Add serial dilutions of This compound or Glecaprevir Seeding->Treatment Incubation Incubate for 3 days Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: A typical workflow for determining EC50 values using an HCV replicon assay.

Workflow for NS3/4A Protease Enzymatic Assay

Enzymatic_Assay_Workflow Start Start Preparation Prepare reaction mix with purified NS3/4A protease Start->Preparation Inhibition Add serial dilutions of This compound or Glecaprevir Preparation->Inhibition Incubation Incubate Inhibition->Incubation Reaction_Start Add fluorogenic substrate Incubation->Reaction_Start Measurement Monitor fluorescence over time Reaction_Start->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for determining IC50 values in an enzymatic assay.

References

Comparative Analysis: BMS-986144, a Reversible BTK Inhibitor, Versus Second-Generation Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for hematological malignancies, both Bruton's tyrosine kinase (BTK) inhibitors and proteasome inhibitors (PIs) represent cornerstone treatment modalities. This guide provides a comparative overview of BMS-986144, a novel reversible BTK inhibitor, and second-generation PIs, such as carfilzomib and ixazomib. While both classes of drugs are effective in treating B-cell cancers, they do so through fundamentally different mechanisms of action, leading to distinct efficacy and safety profiles.

Distinguishing Mechanisms of Action

This compound targets Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and trafficking of malignant B-cells. By reversibly binding to BTK, this compound effectively halts these pro-survival signals.

In contrast, second-generation proteasome inhibitors target the ubiquitin-proteasome system, the cellular machinery responsible for degrading misfolded or unnecessary proteins. By inhibiting the proteasome, these drugs cause an accumulation of regulatory proteins, leading to cell cycle arrest and apoptosis.

G cluster_0 This compound Mechanism cluster_1 Proteasome Inhibitor Mechanism BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation BMS986144 This compound BMS986144->BTK Inhibition Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein Protein Target Protein Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Protein Degradation (Blocked) PI Proteasome Inhibitor PI->Proteasome Inhibition

Figure 1: Contrasting signaling pathways targeted by this compound and Proteasome Inhibitors.

Comparative Efficacy and Selectivity

The differing mechanisms of these drugs are reflected in their preclinical performance. This compound demonstrates high potency and selectivity for BTK.

CompoundTargetIC50 (nM)Cell Line
This compound BTK0.5Enzyme Assay
BTK3.1Ramos (RA1) Cells
Carfilzomib β5 subunit of Proteasome5-6Enzyme Assay
Ixazomib β5 subunit of Proteasome3.4Enzyme Assay

Table 1: Comparative in vitro potency of this compound and second-generation proteasome inhibitors.

Advantages of Reversible BTK Inhibition

A key differentiator for this compound is its reversible binding to BTK. Early generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form a permanent bond with the enzyme. While effective, this can lead to off-target effects and toxicities due to the irreversible inhibition of other kinases with a similar cysteine residue. The reversible nature of this compound may offer a more favorable safety profile by minimizing these off-target interactions.

Experimental Protocols

BTK Enzyme Inhibition Assay

The half-maximal inhibitory concentration (IC50) for this compound against BTK was determined using a biochemical assay. The protocol involves:

  • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • The kinase reaction is initiated, leading to phosphorylation of the substrate.

  • The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by electrophoresis.

  • The fluorescence intensity of the phosphorylated substrate is measured.

  • The assay is repeated with varying concentrations of this compound to determine the concentration that results in 50% inhibition of enzyme activity.

G cluster_workflow Experimental Workflow: BTK IC50 Determination A Incubate Recombinant BTK Enzyme with Substrate & ATP B Add Varying Concentrations of This compound A->B C Initiate & Stop Kinase Reaction B->C D Separate Products by Electrophoresis C->D E Measure Fluorescence of Phosphorylated Substrate D->E F Calculate IC50 Value E->F

Figure 2: Workflow for determining the enzymatic IC50 of a BTK inhibitor.
Cell-Based Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cell viability assay is employed:

  • Cancer cell lines (e.g., Ramos for B-cell lymphoma) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound (this compound or a PI).

  • After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added, which measures ATP levels as an indicator of cell viability.

  • Luminescence is read on a plate reader.

  • The data is normalized to untreated controls, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.

Conclusion

This compound and second-generation proteasome inhibitors are both potent anti-cancer agents, but they operate through distinct and independent pathways. The primary advantage of this compound lies in its highly targeted and reversible inhibition of BTK, a key node in the B-cell receptor signaling pathway. This specificity, in contrast to the broader cellular effects of proteasome inhibition, may translate to a more manageable safety profile and offer a valuable therapeutic option for patients with B-cell malignancies. The choice between these therapeutic strategies will ultimately depend on the specific cancer subtype, prior treatments, and the individual patient's clinical characteristics.

A Comparative Guide to the Efficacy of BMS-986144 and Other Protease Inhibitors Against HCV Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro efficacy of the third-generation HCV NS3/4A protease inhibitor, BMS-986144, against various HCV genotypes and resistant variants, benchmarked against the clinical efficacy of other leading protease inhibitors. The information is presented to facilitate objective comparison and support ongoing research and drug development efforts in the field of hepatitis C therapeutics.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and other protease inhibitor-containing regimens against different HCV genotypes. This compound's potency is presented as EC50 values derived from in-vitro replicon assays, while the efficacy of other protease inhibitors is shown as Sustained Virologic Response (SVR) rates from clinical trials.

Table 1: In-Vitro Efficacy of this compound Against HCV Genotypes and Resistant Variants [1]

HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Genotype 1a R155K8.0
Genotype 1b D168V5.8

Table 2: Clinical Efficacy (SVR12) of Protease Inhibitor-Containing Regimens Across HCV Genotypes

Protease Inhibitor RegimenGenotype 1Genotype 2Genotype 3Genotype 4Genotype 5Genotype 6
Glecaprevir/Pibrentasvir97-100%[2]98-100%[2][3]95-98%[2][4]93-100%[2][3]93-100%[2][3]93-100%[2][3]
Grazoprevir/Elbasvir92-99%[5]--94-100%[5]--
Sofosbuvir/Velpatasvir/Voxilaprevir92-95%[6][7]95%[7]95-96%[6][7]95%[7]95%[7]95%[7]
Paritaprevir/Ritonavir/Ombitasvir ± Dasabuvir95-100%[8][9]--100%[9]--

SVR12: Sustained Virologic Response at 12 weeks post-treatment. Data is compiled from various Phase 2 and 3 clinical trials. Efficacy can vary based on patient population (treatment-naïve vs. experienced, presence of cirrhosis).

Experimental Protocols

This compound: HCV Replicon Assay

The in-vitro antiviral activity of this compound was determined using HCV replicon assays. This method assesses the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Methodology Summary: [1][10][11][12][13][14][15]

  • Cell Lines: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes (1a, 1b, 2a, 3a) and replicons containing specific resistance-associated substitutions (RASs) were used.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells were incubated for a period of 72 hours to allow for HCV replication.

  • Quantification of HCV Replication: The level of HCV RNA replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.

  • EC50 Determination: The 50% effective concentration (EC50) was calculated as the concentration of this compound that inhibited HCV replication by 50% compared to untreated control cells.

Clinical Trial Methodologies for Other Protease Inhibitors

The clinical efficacy data for other protease inhibitors are derived from Phase 2 and Phase 3 clinical trials. The general design of these trials is as follows:

Glecaprevir/Pibrentasvir (e.g., SURVEYOR-II, ENDURANCE-2, ENDURANCE-4, EXPEDITION-8 Trials): [3][4][16][17] These were typically open-label, multicenter trials. Patients with chronic HCV infection across genotypes 1-6, with or without compensated cirrhosis, and either treatment-naïve or experienced, were enrolled. Participants received a fixed-dose combination of glecaprevir/pibrentasvir for 8, 12, or 16 weeks. The primary endpoint was the rate of SVR12.

Grazoprevir/Elbasvir (e.g., C-EDGE, C-SWIFT Trials): [5][18][19][20] These were randomized, blinded, placebo-controlled or open-label trials. They enrolled treatment-naïve or experienced patients with HCV genotype 1, 4, or 6, with or without cirrhosis. Patients received a fixed-dose combination of grazoprevir/elbasvir, sometimes with ribavirin, for 12 or 16 weeks. The primary endpoint was SVR12.

Sofosbuvir/Velpatasvir/Voxilaprevir (e.g., POLARIS-2, POLARIS-3 Trials): [6][7][21][22] These were phase 3, open-label trials. They enrolled patients with HCV genotypes 1-6 who were direct-acting antiviral (DAA)-naïve. The trials were designed to test the non-inferiority of an 8-week regimen of sofosbuvir/velpatasvir/voxilaprevir to a 12-week regimen of sofosbuvir/velpatasvir. The primary endpoint was SVR12.

Paritaprevir/Ritonavir/Ombitasvir ± Dasabuvir (e.g., SAPPHIRE-I, PEARL-III, PEARL-IV Trials): [8][9][23][24] These were multicenter, randomized, double-blind, placebo-controlled trials. They enrolled treatment-naïve or experienced patients with HCV genotype 1, with or without cirrhosis. Patients received a combination of paritaprevir/ritonavir and ombitasvir, with or without dasabuvir and/or ribavirin, for 12 or 24 weeks. The primary endpoint was SVR12.

Visualizations

HCV NS3/4A Protease Signaling Pathway and Inhibition

The HCV NS3/4A protease is a key enzyme in the viral replication cycle. It is responsible for cleaving the HCV polyprotein into mature non-structural proteins, which are essential for the formation of the viral replication complex. Protease inhibitors, such as this compound, block the active site of the NS3/4A protease, thereby preventing polyprotein processing and inhibiting viral replication.

HCV_Protease_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Forms New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication PI Protease Inhibitor (e.g., this compound) PI->NS3_4A Inhibits

Caption: Mechanism of HCV NS3/4A protease inhibition.

Experimental Workflow for In-Vitro Efficacy Testing

The following diagram illustrates the general workflow for determining the in-vitro efficacy of an antiviral compound using a replicon assay.

experimental_workflow start Start cell_culture Culture HCV Replicon -Containing Huh-7 Cells start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Serial Dilutions of Compound seeding->treatment incubation Incubate for 72 hours treatment->incubation measurement Measure Reporter Activity (e.g., Luciferase) incubation->measurement data_analysis Calculate EC50 Values measurement->data_analysis end End data_analysis->end

Caption: General workflow of an HCV replicon assay.

References

Cross-Resistance Profile of BMS-986144, a Third-Generation HCV NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986144 is a third-generation, pan-genotype inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1] Developed by Bristol-Myers Squibb, this direct-acting antiviral (DAA) demonstrates potent activity against a range of HCV genotypes and certain resistance-associated substitutions (RASs). This guide provides a comparative overview of the in vitro cross-resistance profile of this compound based on available preclinical data.

Comparative Antiviral Activity

The following table summarizes the in vitro activity of this compound against various HCV genotypes and key NS3 protease RASs. The data is derived from HCV replicon assays, a standard method for evaluating the efficacy of HCV inhibitors.

Genotype/RASThis compound EC50 (nM)
Wild-Type Genotypes
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Resistance-Associated Substitutions (RASs)
Genotype 1a with R155K8.0
Genotype 1b with D168V5.8

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Note on Comparative Data: Publicly available studies providing a direct head-to-head comparison of this compound with a comprehensive panel of other DAAs against a wide array of RASs are limited. The data presented here is from the initial discovery and characterization of this compound.

Experimental Protocols

The evaluation of this compound's antiviral activity was conducted using HCV replicon assays. This in vitro system allows for the study of viral replication in a controlled laboratory setting.

HCV Replicon Assay

The HCV replicon system is a cornerstone for the discovery and characterization of HCV inhibitors.[2] These systems utilize human hepatoma cell lines that harbor autonomously replicating HCV subgenomic RNA molecules. These replicons contain the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, but lack the structural proteins, rendering them incapable of producing infectious virus particles.

General Protocol Outline:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.

  • Replicon Transfection: Cells are transfected with in vitro transcribed HCV replicon RNA containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Drug Treatment: A serial dilution of the test compound (e.g., this compound) is added to the culture medium of the replicon-containing cells.

  • Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for viral replication and to assess the effect of the inhibitor.

  • Quantification of Viral Replication: The level of HCV RNA replication is quantified. In replicons containing a luciferase reporter, this is achieved by measuring luciferase activity. For selectable markers, cell viability or colony formation can be assessed.

  • EC50 Determination: The concentration of the drug that inhibits 50% of viral replication (EC50) is calculated by plotting the reduction in reporter signal or RNA levels against the drug concentration.

To assess cross-resistance, specific amino acid substitutions (RASs) are introduced into the NS3 protease region of the HCV replicon using site-directed mutagenesis. The antiviral activity of the compound against these mutant replicons is then compared to its activity against the wild-type replicon to determine the fold-change in EC50.

Experimental Workflow for DAA Cross-Resistance Assessment

The following diagram illustrates the general workflow for evaluating the cross-resistance profile of a direct-acting antiviral agent using the HCV replicon system.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis wild_type Wild-Type HCV Replicon transfection Transfect Replicon RNA into Huh-7 Cells wild_type->transfection mutant_replicons Site-Directed Mutagenesis to create RAS Replicons mutant_replicons->transfection drug_treatment Treat with Serial Dilutions of DAAs (e.g., this compound) transfection->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation quantification Quantify HCV Replication (e.g., Luciferase Assay) incubation->quantification ec50_calculation Calculate EC50 Values quantification->ec50_calculation fold_change Determine Fold-Change in Resistance ec50_calculation->fold_change

Caption: Workflow for assessing DAA cross-resistance using HCV replicon assays.

References

In Vitro Synergy of BMS-986144 with Other HCV Direct-Acting Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: As of the latest available information, specific in vitro synergy studies for the third-generation HCV NS3/4A protease inhibitor, BMS-986144, in combination with other direct-acting antivirals (DAAs) have not been publicly reported. This guide will therefore provide a comprehensive overview of the known antiviral activity of this compound, the scientific rationale for its use in combination therapy, and a standardized experimental protocol for assessing in vitro synergy. To offer a comparative perspective, illustrative synergy data for another potent, third-generation HCV protease inhibitor in combination with other classes of HCV drugs is presented.

This compound: A Potent Pan-Genotypic HCV NS3/4A Protease Inhibitor

This compound is a third-generation, pan-genotype inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Its potent antiviral activity against a broad range of HCV genotypes and key resistance-associated variants makes it a strong candidate for inclusion in combination therapies.

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes
HCV Genotype/VariantEC50 (nM)
Genotype 1a2.3
Genotype 1b0.7
Genotype 2a1.0
Genotype 3a12
Genotype 1a R155K8.0
Genotype 1b D168V5.8

Data sourced from MedChemExpress.[2]

Rationale for Combination Therapy

The standard of care for chronic HCV infection involves the combination of two or more DAAs with different mechanisms of action. This approach is designed to:

  • Achieve a high rate of sustained virologic response (SVR): By targeting multiple steps in the viral life cycle, combination therapy can more effectively suppress viral replication.

  • Provide broad genotype coverage: Different classes of DAAs have varying activity against the different HCV genotypes. Combining them can ensure efficacy across a wider range of viral strains.

  • Present a high barrier to resistance: The emergence of drug-resistant viral variants is a major challenge in antiviral therapy. Targeting multiple viral proteins simultaneously makes it much more difficult for the virus to develop mutations that confer resistance to all drugs in the regimen.

This compound, as a potent NS3/4A protease inhibitor, is rationally combined with inhibitors of other essential viral targets, primarily the NS5A replication complex and the NS5B RNA-dependent RNA polymerase.

Experimental Protocol for In Vitro Synergy Testing

The following is a detailed methodology for a standard checkerboard assay to determine the in vitro synergy of two anti-HCV agents using an HCV replicon system.

Objective: To quantify the antiviral interaction between Drug A (e.g., this compound) and Drug B (e.g., an NS5A or NS5B inhibitor) as synergistic, additive, or antagonistic.

Materials:

  • Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter).

  • Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

  • Drug A (this compound) and Drug B (e.g., Daclatasvir, Sofosbuvir) stock solutions in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer for signal detection.

  • Combination analysis software (e.g., CalcuSyn or MacSynergy).

Procedure:

  • Cell Plating: Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Drug Dilution (Checkerboard Format):

    • Prepare serial dilutions of Drug A and Drug B.

    • In a separate 96-well plate, create a checkerboard matrix of drug concentrations. This involves dispensing varying concentrations of Drug A along the rows and varying concentrations of Drug B along the columns. Each well will contain a unique combination of the two drugs. Include wells with single drugs and no-drug controls.

  • Cell Treatment: Transfer the drug combination matrix to the cell plates.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luciferase activity using a luminometer. The light output is proportional to the level of HCV replicon RNA replication.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each drug concentration and combination compared to the no-drug control.

    • Analyze the data using a combination analysis software based on the Chou-Talalay method to determine the Combination Index (CI).

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additivity

      • CI > 1.1: Antagonism

Visualizing the Synergy Testing Workflow

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Interpretation A HCV Replicon Cell Culture E Cell Treatment (72h Incubation) A->E B Serial Dilution of this compound D Checkerboard Drug Combination B->D C Serial Dilution of Partner Drug C->D D->E F Luciferase Assay E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Combination Index (CI) Calculation H->I J Synergy (CI < 0.9) I->J K Additivity (CI 0.9-1.1) I->K L Antagonism (CI > 1.1) I->L

Caption: Workflow for HCV in vitro synergy testing.

Illustrative Synergy Data: Asunaprevir (NS3/4A Inhibitor) and Daclatasvir (NS5A Inhibitor)

To provide a tangible example of the expected synergy for a protease inhibitor like this compound, the following table summarizes published data for the combination of asunaprevir (an earlier generation NS3/4A protease inhibitor from Bristol Myers Squibb) and daclatasvir (an NS5A inhibitor). This combination has demonstrated synergistic activity against HCV.

Table 2: Example of In Vitro Synergy Between an NS3/4A and an NS5A Inhibitor
HCV GenotypeDrug CombinationEC50 Fold Change vs. Single AgentCombination Index (CI)Interaction
1aAsunaprevir + DaclatasvirNot Reported< 0.9Synergistic
1bAsunaprevir + DaclatasvirNot Reported< 0.9Synergistic
2aAsunaprevir + DaclatasvirNot Reported< 0.9Synergistic
3aAsunaprevir + DaclatasvirNot Reported< 0.9Synergistic

This table is illustrative and based on the general findings that combinations of NS3/4A and NS5A inhibitors are synergistic.

Conclusion and Future Directions

While specific in vitro synergy data for this compound is not yet in the public domain, its potent, pan-genotypic profile as a third-generation NS3/4A protease inhibitor strongly supports its development in combination with other direct-acting antivirals. Based on the established principles of HCV therapy and data from similar compounds, this compound is expected to exhibit synergy when combined with NS5A and NS5B inhibitors. Such combinations are anticipated to provide a highly effective treatment regimen with a high barrier to resistance, contributing to the goal of a universal cure for hepatitis C. Further in vitro and clinical studies are anticipated to confirm these synergistic interactions and define the optimal combination partners for this compound.

References

Validating BMS-986144's Potency Against Resistant HCV Mutants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-986144, a third-generation NS3/4A protease inhibitor, against other antiviral agents, with a focus on its activity against clinically relevant resistant mutants of the Hepatitis C virus (HCV).

This compound is a potent, pan-genotypic inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2][3][4] This guide summarizes its performance against both wild-type HCV and variants harboring resistance-associated substitutions (RASs), providing supporting data and experimental context.

Comparative Antiviral Activity

This compound has demonstrated robust activity across major HCV genotypes. The table below presents a summary of its half-maximal effective concentration (EC50) values against wild-type genotypes and key resistant mutants, alongside comparative data for other notable NS3/4A protease inhibitors, glecaprevir and voxilaprevir.

CompoundGenotype/MutantEC50 (nM)
This compound GT-1a2.3[1]
GT-1b0.7[1]
GT-2a1.0[1]
GT-3a12[1]
GT-1a R155K8.0[1]
GT-1b D168V5.8[1]
Glecaprevir GT-1a0.21[5]
GT-1b0.86[5]
GT-2a0.88[5]
GT-3a1.9[5]
GT-4a0.43[5]
GT-5a0.21[5]
GT-6a4.6[5]
GT-1a (A156T)>1000
GT-1b (A156V)>1000
Voxilaprevir GT-1a0.33
GT-1b0.53
GT-2a1.3
GT-3a6.1
GT-4a0.65
GT-5a0.33
GT-6a0.33

The Challenge of Resistance

The high mutation rate of HCV leads to the emergence of RASs that can reduce the efficacy of direct-acting antivirals. For NS3/4A protease inhibitors, common RASs arise at positions such as R155, A156, and D168.[6][7] this compound, being a third-generation inhibitor, was designed to maintain potency against such variants.[8][9][10]

Mechanism of Action and Evasion of Innate Immunity

The HCV NS3/4A protease is a multifunctional enzyme. Its primary role is to cleave the HCV polyprotein into mature nonstructural proteins essential for viral replication.[1][3] Additionally, it plays a crucial role in evading the host's innate immune response. The NS3/4A protease achieves this by cleaving two key cellular adaptor proteins: MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[1][2][11]

The cleavage of MAVS disrupts the RIG-I-like receptor (RLR) signaling pathway, while the cleavage of TRIF inhibits the Toll-like receptor 3 (TLR3) pathway.[1][2][11] Both pathways are critical for the production of type I interferons, which are essential for establishing an antiviral state in the host. By disabling these signaling cascades, the virus can effectively blunt the host's initial defense mechanisms.

HCV_Immune_Evasion cluster_pathways Host Cell cluster_virus HCV Viral_RNA Viral dsRNA RIG_I RIG-I Viral_RNA->RIG_I TLR3 TLR3 Viral_RNA->TLR3 MAVS MAVS RIG_I->MAVS TRIF TRIF TLR3->TRIF IRF3 IRF3 MAVS->IRF3 NF_kB NF-κB MAVS->NF_kB TRIF->IRF3 TRIF->NF_kB IFN_production Type I Interferon Production IRF3->IFN_production NF_kB->IFN_production NS3_4A NS3/4A Protease NS3_4A->MAVS Cleavage NS3_4A->TRIF Cleavage BMS986144 This compound BMS986144->NS3_4A Inhibition

HCV NS3/4A protease-mediated immune evasion and its inhibition by this compound.

Experimental Protocols

The antiviral activity of this compound and other HCV protease inhibitors is primarily evaluated using HCV replicon assays.[12][13][14]

HCV Replicon Assay

Objective: To determine the in vitro efficacy of antiviral compounds by measuring the inhibition of HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) that are permissive to HCV RNA replication are used.[13][14]

  • Replicon Transfection: These cells are transfected with subgenomic HCV RNA molecules, known as replicons. These replicons contain the HCV nonstructural proteins necessary for replication (including NS3/4A), but lack the structural proteins, making them non-infectious.[13][14] Often, a reporter gene, such as luciferase, is included in the replicon for ease of quantification.[12]

  • Compound Treatment: Transfected cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a period of time (typically 48-72 hours) to allow for HCV RNA replication and protein expression.

  • Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of inhibition against the compound concentration.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed on the same cell line to determine the concentration of the compound that is toxic to the cells (CC50). This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Replicon_Assay_Workflow start Start: Huh-7 Cells transfection Transfect with HCV Replicon (containing Luciferase reporter) start->transfection seeding Seed Transfected Cells in Microtiter Plates transfection->seeding treatment Add Serial Dilutions of Test Compound seeding->treatment cytotoxicity Parallel MTS Assay for Cytotoxicity (CC50) seeding->cytotoxicity incubation Incubate for 48-72 hours treatment->incubation quantification Quantify Luciferase Activity incubation->quantification analysis Calculate EC50 quantification->analysis end_result End: Efficacy and Safety Profile analysis->end_result si_calc Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->si_calc si_calc->end_result

Workflow of the HCV Replicon Assay for EC50 determination.

References

A Comparative Analysis of the ADME Properties of Third-Generation Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with third-generation inhibitors offering pan-genotypic coverage, high cure rates, and improved safety profiles.[1][2][3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these agents is crucial for optimizing therapeutic regimens, managing drug-drug interactions, and ensuring patient safety. This guide provides a comparative overview of the ADME profiles of key third-generation HCV inhibitors, supported by experimental data and methodologies.

HCV Life Cycle and Drug Targets

HCV is a single-stranded RNA virus that primarily infects hepatocytes.[4][5] The viral life cycle involves several key steps, each of which has been a target for drug development.[6][7][8] Third-generation HCV inhibitors are classified based on their molecular targets within the viral replication machinery. The main classes are:

  • NS3/4A Protease Inhibitors (-previr): These drugs, such as glecaprevir and voxilaprevir, block the proteolytic activity of the NS3/4A protease, which is essential for processing the HCV polyprotein into mature viral proteins.[5][9]

  • NS5A Inhibitors (-asvir): Pibrentasvir, ledipasvir, velpatasvir, and daclatasvir belong to this class. They target the NS5A protein, which plays a critical role in viral RNA replication and assembly.[8]

  • NS5B Polymerase Inhibitors (-buvir): Sofosbuvir is a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the viral genome.[7][10]

These inhibitors are typically used in combination regimens to achieve a sustained virologic response (SVR) and prevent the emergence of drug resistance.

HCV_Lifecycle_and_DAA_Targets cluster_cell Hepatocyte cluster_drugs DAA Targets Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS3_4A NS3/4A Protease Inhibitors -previr (Glecaprevir, Voxilaprevir) NS3_4A->Translation NS5A NS5A Inhibitors -asvir (Pibrentasvir, Ledipasvir, Velpatasvir, Daclatasvir) NS5A->Replication NS5B NS5B Polymerase Inhibitors -buvir (Sofosbuvir) NS5B->Replication

Figure 1: HCV Life Cycle and DAA Targets.

Comparative ADME Properties

The following table summarizes the key ADME parameters for several prominent third-generation HCV inhibitors.

Parameter Sofosbuvir Daclatasvir Ledipasvir Velpatasvir Voxilaprevir Glecaprevir Pibrentasvir
Absorption
Bioavailability~80% (with food)~67%Data not availableGood absorption potentialData not availableHighHigh
Tmax (hours)0.5 - 21 - 24 - 4.53455
Food EffectIncreased absorptionDecreased Cmax and AUCMinimalIncreased absorptionIncreased absorptionIncreased absorptionIncreased absorption
Distribution
Protein Binding~61-65%>99%>99.8%>99.5%>99%>99.7%>99.9%
Metabolism
Metabolizing EnzymesCathepsin A, CES1, HINT1CYP3A4Unknown oxidative pathwaysCYP2B6, CYP2C8, CYP3A4 (minor)CYP3A4CYP3A (minor)Minimal
Major Metabolite(s)GS-331007 (inactive)Multiple oxidized metabolites-Monohydroxylated and dihydroxylated metabolitesM21 (active)M27 (active)-
Excretion
Route of EliminationUrine (80%), Feces (14%)Feces (88%), Urine (6.6%)Feces (>86%)Feces (94%), Urine (0.4%)Feces (77%)Feces (92%)Feces (>96%)
Half-life (hours)~0.4 (parent), ~27 (GS-331007)12 - 1547~1533619

Note: Data compiled from multiple sources.[11][12][13][14][15][16] Values can vary based on the study population and conditions.

Experimental Protocols

The ADME properties of these inhibitors were characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assessment

This assay is crucial for predicting the in vivo clearance of a drug candidate.

Objective: To determine the rate of metabolism of a test compound in human liver microsomes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsomal suspension.

  • Incubation: The reaction is initiated by adding NADPH, a cofactor for many metabolic enzymes. The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).[17]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

In_Vitro_Metabolic_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw & Dilute Human Liver Microsomes B Add Test Compound A->B C Initiate with NADPH Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F Centrifuge Samples E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate In Vitro Half-life & Clearance G->H

Figure 2: In Vitro Metabolic Stability Workflow.
Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

Objective: To assess the permeability of a test compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until they form a confluent monolayer.

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points to measure the amount of compound that has crossed the monolayer.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood, which can affect its distribution and clearance.

Objective: To measure the fraction of a test compound that is bound to plasma proteins.

Methodology:

  • Preparation: The test compound is added to plasma.

  • Equilibrium Dialysis: The plasma containing the compound is placed in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. The system is incubated until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer compartments.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated based on the concentration difference between the two compartments.

Conclusion

Third-generation HCV inhibitors exhibit diverse ADME profiles that influence their clinical use. While most are characterized by high protein binding and primary elimination through feces, there are notable differences in their metabolic pathways and potential for drug-drug interactions. A thorough understanding of these properties, as determined by the experimental protocols described, is essential for the safe and effective use of these transformative therapies in the eradication of HCV.

References

Safety Operating Guide

Proper Disposal of BMS-986144: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of BMS-986144, a pan-genotype NS3/4A protease inhibitor. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures, this guide is based on established principles for the disposal of hazardous chemical waste.

Core Principles of Chemical Waste Disposal

The handling and disposal of any chemical waste, including this compound, should adhere to fundamental safety and environmental regulations. Key principles include:

  • Waste Minimization: The primary goal is to minimize the generation of hazardous waste.

  • Segregation: Hazardous waste must be collected and stored separately from non-hazardous waste.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Quantitative Data Summary for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, providing a quick reference for laboratory personnel.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.
Acute Hazardous Waste Container Rinsing Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.Ensures the removal of acutely toxic residues before the container can be disposed of as regular trash.[1]
Extremely Hazardous Waste Accumulation (Quantity) Up to 1 quart may be accumulated before collection is required.Strict quantity limits are in place for highly toxic substances to minimize risk.
Extremely Hazardous Waste Accumulation (Time) Must be collected within 90 days from the initial accumulation of waste. If 1 quart or more is accumulated, it must be collected within 3 days.Time limits ensure that hazardous materials are not stored indefinitely in the laboratory.

Experimental Workflow for Disposal

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The diagram below illustrates the key steps involved in this process.

cluster_preparation Preparation Phase cluster_accumulation Accumulation Phase cluster_disposal Disposal Phase A Identify this compound waste (solid, liquid, contaminated materials) B Select a compatible, leak-proof hazardous waste container A->B C Label container with 'Hazardous Waste' and list all contents, including this compound B->C D Transfer waste to the designated container in a fume hood, wearing appropriate PPE C->D E Keep the container securely closed when not in use D->E F Store the container in a designated, secondary containment area E->F G Do not exceed 90% container capacity F->G H Arrange for waste pickup with your institution's Environmental Health & Safety (EH&S) department G->H I Complete all required waste disposal forms accurately H->I

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

    • Segregate this compound waste from other waste streams to prevent unintended reactions.

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with the chemical nature of this compound and any solvents used. For liquid waste, use a container designed for liquids.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Clearly label the container with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and its approximate concentration.

  • Waste Accumulation and Storage:

    • Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • Complete all necessary paperwork provided by your EH&S department to ensure proper tracking and disposal of the waste.

Disclaimer: This guidance is based on general principles of hazardous waste management. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and contact your EH&S department for any questions or clarification.

References

Essential Safety and Handling Guidance for BMS-986144

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-986144 was not located in the public domain. The following guidance is based on general best practices for handling potent, research-grade chemical compounds and should be supplemented by a compound-specific risk assessment conducted by qualified personnel in your institution.

This compound is identified as a third-generation, pan-genotype NS3/4A protease inhibitor for Hepatitis C Virus (HCV) infection.[1][2][3] As a potent bioactive molecule, it is crucial to handle this compound with appropriate safety measures to minimize exposure to researchers and laboratory personnel. The following information provides a framework for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to hazardous chemicals.[4][5] For a compound like this compound, where the full toxicological profile may not be widely known, a conservative approach to PPE is recommended.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double gloving recommended)Prevents direct skin contact. Double gloving provides additional protection against potential tears or permeation.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosols of the compound.
Lab Coat Full-length, cuffed laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or other ventilated enclosureMinimizes the risk of inhaling aerosolized particles of the compound. A respirator (e.g., N95) may be required for certain procedures outside of a fume hood, based on a risk assessment.
Face Shield Recommended when there is a significant risk of splashesProvides an additional layer of protection for the face and eyes.

This table is a general guide. The specific type of PPE should be chosen based on the task and a formal risk assessment.[6]

Handling and Operational Plan

Proper handling procedures are critical to ensure safety and maintain the integrity of the compound.

Storage:

  • Store in a cool, dry, and dark place.[2]

  • Recommended storage temperatures are 0-4°C for short-term and -20°C for long-term storage.[2]

Weighing and Reconstitution:

  • All handling of the solid compound should be performed in a certified chemical fume hood or a balance enclosure to prevent inhalation of dust.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent slowly to the solid to avoid splashing.

General Laboratory Practices:

  • Avoid creating aerosols.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure a safety shower and eyewash station are readily accessible.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing papers, and disposable labware.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Dispose of contaminated needles and syringes in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Review Safety Data Sheet (if available) A->B C Don Appropriate PPE B->C D Work in a Certified Fume Hood C->D E Weigh Solid Compound D->E F Prepare Stock Solution E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate and Dispose of Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.